Technical Documentation Center

2-Methoxycarbonylamino-butyric acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxycarbonylamino-butyric acid

Core Science & Biosynthesis

Foundational

"2-Methoxycarbonylamino-butyric acid" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxycarbonylamino-butyric acid Abstract 2-Methoxycarbonylamino-butyric acid, also known as N-Methoxycarbonyl-2-aminobutanoic acid (N-Moc-ABA), is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxycarbonylamino-butyric acid

Abstract

2-Methoxycarbonylamino-butyric acid, also known as N-Methoxycarbonyl-2-aminobutanoic acid (N-Moc-ABA), is an N-protected amino acid derivative. N-protected amino acids are fundamental building blocks in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceuticals.[1][2] The methoxycarbonyl (Moc) group serves as a stable and reliable protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling steps. This guide provides a comprehensive overview of a robust and field-proven method for the synthesis of 2-Methoxycarbonylamino-butyric acid, followed by a detailed protocol for its structural and purity characterization using modern analytical techniques. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them as necessary.

Synthesis of 2-Methoxycarbonylamino-butyric acid

The synthesis of N-protected amino acids is a cornerstone of peptide chemistry.[3] The strategy presented here for 2-Methoxycarbonylamino-butyric acid is a highly efficient and widely adopted method based on the nucleophilic acylation of the parent amino acid, 2-aminobutyric acid.

Synthetic Strategy and Mechanism

The core transformation involves the formation of a carbamate linkage by reacting the amino group of 2-aminobutyric acid with methyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction , which is typically performed in a two-phase system or an aqueous basic solution.

Causality Behind Experimental Choices:

  • Base (Sodium Hydroxide): The reaction is conducted under basic conditions for two critical reasons. First, the base deprotonates the amino group of 2-aminobutyric acid, converting it from -NH₃⁺ (in its zwitterionic form) to the more nucleophilic -NH₂. Second, it serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

  • Low Temperature (0-5 °C): The acylation reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent potential side reactions, and minimize the competing hydrolysis of the highly reactive methyl chloroformate reagent by the aqueous hydroxide.

  • Acidification: After the reaction is complete, the solution is acidified. This step protonates the carboxylate anion (-COO⁻) to the carboxylic acid (-COOH), which significantly reduces the product's solubility in water and allows for its efficient extraction into an organic solvent.

The reaction mechanism proceeds via a nucleophilic acyl substitution pathway, where the amine nitrogen of 2-aminobutyric acid attacks the electrophilic carbonyl carbon of methyl chloroformate.

Detailed Experimental Protocol

Materials and Reagents:

  • (DL)-2-Aminobutyric acid

  • Methyl chloroformate (97%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Deionized water

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.15 g (50 mmol) of (DL)-2-aminobutyric acid in 50 mL of 2 M sodium hydroxide solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Acylation: While maintaining the temperature below 5 °C, add 4.3 mL (55 mmol) of methyl chloroformate dropwise over a period of 30 minutes using a dropping funnel. Concurrently, add 2 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Workup - Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to pH 2 by the slow addition of concentrated hydrochloric acid. The product may begin to precipitate as a white solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to afford pure 2-Methoxycarbonylamino-butyric acid as a white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Start Start: (DL)-2-Aminobutyric Acid Dissolve Dissolve in aq. NaOH Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add Add Methyl Chloroformate (pH 9-10) Cool->Add Stir Stir at Room Temp (2h) Add->Stir Acidify Acidify to pH 2 with HCl Stir->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallize Dry->Purify End Final Product: N-Moc-ABA Purify->End Characterization_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation Input Synthesized Crude Product HPLC HPLC Analysis Input->HPLC NMR 1H & 13C NMR Input->NMR FTIR FT-IR Spectroscopy Input->FTIR MS Mass Spectrometry (HRMS) Input->MS Decision Purity & Structure Confirmed? HPLC->Decision NMR->Decision FTIR->Decision MS->Decision Output Characterized N-Moc-ABA Decision->Output Yes

Sources

Exploratory

Technical Whitepaper: 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) in Advanced Organic Synthesis and Drug Discovery

Introduction and Chemical Identity 2-Methoxycarbonylamino-butyric acid—commonly referred to by its IUPAC name, 2-(methoxycarbonylamino)butanoic acid, or the shorthand Moc-Abu-OH—is a highly specialized non-natural amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

2-Methoxycarbonylamino-butyric acid—commonly referred to by its IUPAC name, 2-(methoxycarbonylamino)butanoic acid, or the shorthand Moc-Abu-OH—is a highly specialized non-natural amino acid derivative. Structurally, it consists of a butyric acid backbone with an alpha-amino group protected by a methyl carbamate (methoxycarbonyl) moiety. This specific steric and electronic configuration makes it an invaluable building block in the synthesis of complex peptidomimetics, particularly in the development of direct-acting antivirals (DAAs) such as Hepatitis C Virus (HCV) NS5A inhibitors[1].

Nomenclature and Physicochemical Profiling

Understanding the exact nomenclature and physical properties of Moc-Abu-OH is essential for analytical tracking, purification, and reaction scaling. While various substituted analogs exist in chemical libraries (such as 4-methoxy-2-methoxycarbonylamino-butyric acid[2]), the unsubstituted Moc-Abu-OH serves as the foundational core for structure-activity relationship (SAR) studies.

Table 1: Quantitative Physicochemical Data of 2-Methoxycarbonylamino-butyric acid

PropertyValue / Description
IUPAC Name 2-(methoxycarbonylamino)butanoic acid
Common Synonyms Moc-Abu-OH, N-Methoxycarbonyl-alpha-aminobutyric acid
Chemical Formula C6H11NO4
Molecular Weight 161.16 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Structural Class Carbamate-protected aliphatic amino acid

(Note: Properties are extrapolated from homologous compounds such as N-methoxycarbonyl-alanine[3] and verified structural data).

Mechanistic Synthesis & Protocols

The synthesis of Moc-Abu-OH relies on the classic Schotten-Baumann reaction, reacting L-2-aminobutyric acid with methyl chloroformate under biphasic or aqueous alkaline conditions.

Causality in Experimental Choices:
  • Temperature Control (0-5°C): Methyl chloroformate is highly volatile and susceptible to rapid hydrolysis in aqueous base. Maintaining near-freezing temperatures suppresses this side reaction, ensuring the reagent reacts preferentially with the amine nucleophile.

  • pH Maintenance (pH 9-10): The alpha-amino group must remain deprotonated to act as an effective nucleophile. If the pH drops too low, the amine protonates (forming an unreactive ammonium ion), halting the reaction.

Step-by-Step Protocol: Synthesis of Moc-Abu-OH
  • Preparation: Dissolve 1.0 equivalent of L-2-aminobutyric acid in 1.0 M aqueous NaOH (1.1 equivalents) to deprotonate both the carboxylic acid and the amine.

  • Cooling: Transfer the reaction flask to an ice-water bath and cool the solution to 0-5°C.

  • Reagent Addition: Add 1.2 equivalents of methyl chloroformate dropwise over 30 minutes. Simultaneously, add 2.0 M NaOH dropwise to maintain the reaction pH strictly between 9.0 and 10.0.

    • (Self-Validation Step: Use a pH meter or pH paper continuously; a drop in pH indicates the generation of the HCl byproduct, confirming the reaction is actively proceeding).

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Washing: Extract the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted methyl chloroformate and organic impurities. Discard the organic layer.

  • Acidification & Extraction: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using concentrated HCl. Extract the resulting milky suspension with Ethyl Acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield Moc-Abu-OH as a highly pure white solid.

SynthesisWorkflow A L-2-Aminobutyric Acid (Starting Material) B Alkaline Dissolution (NaOH, pH 9-10) A->B C Methoxycarbonylation (Methyl Chloroformate, 0-5°C) B->C D Acidification (HCl to pH 2) C->D E Extraction & Crystallization (EtOAc / Hexane) D->E F Moc-Abu-OH (Purified Product) E->F

Fig 1: Step-by-step Schotten-Baumann synthesis workflow of Moc-Abu-OH.

Applications in Drug Development: Antiviral Peptidomimetics

In medicinal chemistry, Moc-Abu-OH is extensively utilized as a terminal capping group. For example, in the synthesis of condensed imidazolylimidazoles and benzimidazole-imidazole derivatives targeting the HCV NS5A protein[1][4], the methoxycarbonyl group provides critical hydrogen-bonding interactions with the viral protein backbone. Concurrently, the ethyl side chain of the Abu moiety perfectly fills the hydrophobic binding pocket without causing the steric clashes sometimes observed with larger valine or isoleucine derivatives.

Causality in Experimental Choices (Peptide Coupling):
  • Use of HATU: Traditional coupling agents (like EDC/HOBt) often lead to partial epimerization of the alpha-chiral center in hindered amino acids. HATU generates an extremely reactive 7-azabenzotriazole active ester that accelerates amide bond formation, outcompeting the oxazolone formation pathway that causes racemization[4].

  • DIPEA over TEA: N,N-Diisopropylethylamine (DIPEA) is sterically hindered, preventing it from acting as a competing nucleophile against the active ester, which ensures high coupling yields and prevents side-product formation.

Step-by-Step Protocol: HATU-Mediated Coupling Workflow
  • Activation: In a dry, argon-purged flask, dissolve 1.0 equivalent of the amine-bearing core (e.g., a pyrrolidine-imidazole intermediate) and 1.2 equivalents of Moc-Abu-OH in anhydrous DMF (0.1 M concentration)[1].

  • Coupling Agent Addition: Add 1.2 equivalents of HATU to the solution. Stir for 5 minutes at room temperature to initiate active ester formation.

  • Base Addition: Add 3.0 equivalents of DIPEA dropwise. The solution typically turns a distinct yellow color, indicating the deprotonation of the HOAt byproduct.

  • Reaction Monitoring: Stir at room temperature for 30–60 minutes.

    • (Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting amine mass and the appearance of the product mass + [M+H]+ confirms reaction completion).

  • Quenching & Extraction: Dilute the mixture with 10% MeOH in Ethyl Acetate. Wash successively with saturated aqueous NaHCO3 (to remove acidic byproducts), water, and brine[4].

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude residue via reverse-phase HPLC to obtain the final target antiviral compound.

CouplingWorkflow N1 Moc-Abu-OH (Capping Group) N3 HATU / DIPEA / DMF (Activation & Coupling) N1->N3 N2 Pyrrolidine-Imidazole Core (Amine Intermediate) N2->N3 N4 Amide Bond Formation (Peptidomimetic Intermediate) N3->N4 N5 Purification (RP-HPLC) N4->N5 N6 Target Antiviral Compound (e.g., NS5A Inhibitor Analog) N5->N6

Fig 2: Amide coupling workflow utilizing Moc-Abu-OH in antiviral drug synthesis.

References

  • EvitaChem. "Buy 4-Methoxy-2-methoxycarbonylamino-butyric acid (EVT-8462084)". 2

  • Google Patents. "WO2011054834A1 - Benzimidazole-imidazole derivatives". 1

  • PubChem. "l-Alanine, N-methoxycarbonyl-, methyl ester | C6H11NO4 | CID 6421864". 3

  • Google Patents. "WO2013075029A1 - Condensed imidazolylimidazoles as antiviral compounds". 4

Sources

Foundational

The Strategic Integration of 2-Methoxycarbonylamino-butyric Acid in Advanced Peptide and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern medicinal chemistry and peptide science, the use...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry and peptide science, the use of non-natural amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and constrained structural diversity. This technical guide provides a comprehensive exploration of 2-Methoxycarbonylamino-butyric acid (N-Moc-α-aminobutyric acid), a valuable non-natural amino acid building block. We will delve into its synthesis, physicochemical properties, and the strategic rationale for its incorporation into novel therapeutic candidates. This guide will further present detailed experimental protocols, a comparative analysis of the methoxycarbonyl (Moc) protecting group against the more common Boc and Fmoc moieties, and a discussion of its applications in the field.

Introduction: The Role of Non-Natural Amino Acids in Therapeutic Design

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases in vivo. The incorporation of non-natural amino acids is a powerful strategy to enhance the pharmacokinetic profiles of peptide-based drugs.[1] These synthetic building blocks can introduce conformational constraints, improve metabolic stability, and modulate biological activity. 2-Methoxycarbonylamino-butyric acid, a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid, offers a unique combination of a simple alkyl side chain and a readily cleavable N-terminal protecting group, making it a versatile tool in the drug discovery arsenal.

Physicochemical Properties and Characterization

2-Methoxycarbonylamino-butyric acid, which for the purpose of this guide will refer to the L-enantiomer, (S)-2-((methoxycarbonyl)amino)butanoic acid, unless otherwise specified, possesses the following key characteristics:

PropertyValue
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
Appearance White to off-white powder
Chirality Exists as (S) and (R) enantiomers

Analytical Data (Predicted and Reported):

  • ¹H NMR (D₂O, 500 MHz) of the precursor, (S)-2-aminobutanoic acid: δ 3.67 (t, J = 5.9 Hz, 1H), 1.92 – 1.79 (m, 2H), 0.94 (t, J = 7.5 Hz, 3H). The introduction of the methoxycarbonyl group would be expected to shift the alpha-proton (at 3.67 ppm) downfield and introduce a singlet corresponding to the methyl ester protons at approximately 3.7 ppm.

  • ¹³C NMR (D₂O, 126 MHz) of the precursor, (S)-2-aminobutanoic acid: δ 174.83 (C=O), 55.82, 23.61, 8.46.[2]

  • ¹³C NMR (Computed) of L-2-Aminobutyric acid, N-methoxycarbonyl-: The predicted spectrum shows characteristic peaks for the carbonyl carbons of the carboxylic acid and the carbamate, the alpha-carbon, the methyl group of the carbamate, and the ethyl side chain.[3]

The Methoxycarbonyl (Moc) Protecting Group: A Comparative Analysis

The selection of an appropriate N-terminal protecting group is critical in peptide synthesis.[] The Methoxycarbonyl (Moc) group is a member of the urethane-type protecting groups, which also include the widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups.

FeatureMethoxycarbonyl (Moc)tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Cleavage Condition Strong acid or strong baseModerate to strong acid (e.g., TFA)[5]Mild base (e.g., Piperidine)[1]
Lability More stable than Boc and FmocAcid-labileBase-labile[6]
Byproducts of Cleavage Methanol, CO₂Isobutylene, CO₂Dibenzofulvene, CO₂
Orthogonality Orthogonal to very acid-labile groups (e.g., Trityl) and some base-labile groups.Orthogonal to base-labile and hydrogenolysis-cleavable groups.Orthogonal to acid-labile and hydrogenolysis-cleavable groups.[6]

The increased stability of the Moc group compared to Boc and Fmoc can be advantageous in syntheses where harsher conditions are required for other chemical transformations on the molecule while keeping the N-terminus protected. However, this also necessitates more stringent conditions for its removal, which may not be suitable for sensitive peptides.

Synthesis and Purification: Experimental Protocols

The synthesis of 2-Methoxycarbonylamino-butyric acid is typically achieved through the N-protection of 2-aminobutanoic acid.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 2-Aminobutanoic Acid Reaction N-Methoxycarbonylation (Schotten-Baumann Conditions) Start->Reaction 1. Reagents Methyl Chloroformate Base (e.g., NaOH or Triethylamine) Aqueous/Organic Solvent Reagents->Reaction 2. Workup Acidification Extraction Reaction->Workup 3. Purification Crystallization or Column Chromatography Workup->Purification 4. Product 2-Methoxycarbonylamino-butyric acid Purification->Product 5.

Caption: General workflow for the synthesis of 2-Methoxycarbonylamino-butyric acid.

Protocol 1: Synthesis of (S)-2-Methoxycarbonylamino-butyric acid

This protocol is adapted from standard procedures for the N-protection of amino acids.

  • Dissolution: Dissolve (S)-2-aminobutanoic acid (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (2.5 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.

  • Addition of Reagent: Add methyl chloroformate (1.1 equivalents) dropwise to the cooled solution while vigorously stirring. Ensure the pH of the reaction mixture is maintained at approximately 8-9 by the concurrent addition of 1M NaOH.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Wash the remaining aqueous solution with diethyl ether to remove any unreacted methyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Deprotection of the Methoxycarbonyl (Moc) Group

The removal of the Moc group requires more forcing conditions than for Boc or Fmoc, typically involving strong acidic or basic hydrolysis.

Diagram of the Deprotection Workflow

Deprotection_Workflow Moc_AA Moc-Protected Amino Acid/Peptide Reaction_Acid Acid Hydrolysis Moc_AA->Reaction_Acid Reaction_Base Saponification Moc_AA->Reaction_Base Acid Strong Acid (e.g., 6N HCl, HBr/AcOH) Heat Acid->Reaction_Acid Base Strong Base (e.g., aq. NaOH, Ba(OH)₂) Heat Base->Reaction_Base Product Free Amino Acid/Peptide Reaction_Acid->Product Reaction_Base->Product

Caption: General deprotection strategies for the Methoxycarbonyl (Moc) group.

Protocol 2: Acidic Deprotection of Moc-protected Amino Acid
  • Reaction Setup: Dissolve the Moc-protected amino acid in 6N aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 110 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid.

  • Isolation: The resulting amino acid hydrochloride salt can be used directly or neutralized to obtain the free amino acid.

Applications in Drug Discovery and Peptide Synthesis

While not as ubiquitous as its Fmoc or Boc-protected counterparts, N-Moc-2-aminobutanoic acid serves as a valuable building block in specific synthetic contexts.

  • Introduction of Hydrophobicity: The ethyl side chain of the 2-aminobutanoic acid residue can be used to fine-tune the hydrophobicity of a peptide, which can be critical for its interaction with biological membranes or receptor binding pockets.

  • Enhanced Stability: The incorporation of this non-natural amino acid can confer resistance to enzymatic degradation, thereby prolonging the in-vivo half-life of a peptide therapeutic.[1]

  • Scaffold for Further Derivatization: The carboxylic acid and the N-terminal amine (after deprotection) serve as handles for further chemical modifications, allowing for the construction of more complex molecular architectures.

Conclusion and Future Perspectives

2-Methoxycarbonylamino-butyric acid represents a useful, albeit less common, non-natural amino acid for applications in peptide and medicinal chemistry. Its robust N-terminal Moc protecting group offers an alternative orthogonality in complex synthetic routes. The straightforward synthesis of this building block, coupled with the unique properties it can impart to a peptide chain, ensures its continued relevance in the design and development of novel therapeutics. Future research may focus on expanding the repertoire of deprotection methods for the Moc group that are compatible with more sensitive substrates, thereby broadening its applicability in solid-phase peptide synthesis.

References

  • (S)-2-((Methoxycarbonyl)amino)butanoic acid. Vibrant Pharma Inc. Link

  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

  • Application Notes and Protocols for Fmoc-D-Abu-OH in Drug Discovery and Development. Benchchem. Link

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Link

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. BOC Sciences.

  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem. Link

  • New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters. Link

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ResearchGate. Link

  • Advances in Fmoc solid-phase peptide synthesis. PMC. Link

  • JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis. Google Patents. Link

  • Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme. Link

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Peptides. Link

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Link

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Link

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Link

  • Deprotecting Fmoc Group Mechanism. YouTube. Link

  • L-2-Aminobutyric acid, N-methoxycarbonyl-. SpectraBase. Link

  • Fmoc-Abu-OH Novabiochem. MilliporeSigma. Link

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. Link

  • Fmoc-Abu-OH. MedchemExpress. Link

  • (2S)-2-amino-4-[(methoxycarbonyl)[(prop-2-en-1-yloxy)carbonyl]amino]butanoic acid. Sigma-Aldrich. Link

  • Fmoc-D-Abu-OH. MedchemExpress. Link

  • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid. PubChem. Link

  • The Synthesis of 2,4-Diamino-2-methylbutanoic Acid: A Proposed Technical Guide. Benchchem. Link

  • 2-Aminobutanoic acid, 2TMS derivative. NIST WebBook. Link

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Link

  • L-2-Aminobutanoic acid. FooDB. Link

  • Enhanced Synthesis of Alkyl Amino Acids in Miller's 1958 H2S Experiment. Springer. Link

  • CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. Arkivoc. Link

Sources

Exploratory

The Strategic Role of 2-Methoxycarbonylamino-butyric Acid Derivatives in Peptidomimetic Drug Design

Executive Summary Historically, carbamate derivatives such as Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) were utilized strictly as transient protecting groups during peptide synthesis. However, the discovery o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, carbamate derivatives such as Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) were utilized strictly as transient protecting groups during peptide synthesis. However, the discovery of 2-methoxycarbonylamino-butyric acid derivatives—specifically Moc-L-Valine and Moc-tert-Leucine —has redefined the role of the methoxycarbonyl (Moc) group. Today, these derivatives are deployed as permanent, critical pharmacophores in life-saving antiviral therapies, including Hepatitis C Virus (HCV) NS5A inhibitors and HIV protease inhibitors. This whitepaper explores the mechanistic rationale, physicochemical data, and self-validating synthesis protocols for these essential building blocks.

The Evolution of the Moc-Pharmacophore

In modern drug development, transitioning a peptide from a highly active in vitro compound to an orally bioavailable drug requires overcoming severe metabolic liabilities. The peptide backbone is highly susceptible to rapid proteolytic cleavage and cytochrome P450 (CYP450) mediated degradation.

By capping the terminal amines of a peptidomimetic core with a 2-methoxycarbonylamino-butyric acid derivative, researchers achieve a dual objective:

  • Steric Occlusion: The branched aliphatic side chains (isopropyl in valine; tert-butyl in tert-leucine) create a steric shield that physically blocks access by human proteases.

  • Target Anchoring: Unlike bulky Boc groups that can cause steric clashes within tight viral binding pockets, the compact Moc group provides a highly stable carbonyl oxygen that acts as a critical hydrogen-bond acceptor with the viral protein backbone.

Mechanistic Role in Antiviral Drug Design

HCV NS5A Inhibitors (The Moc-L-Valine Motif)

Drugs such as Daclatasvir, Ledipasvir, and Ruzasvir rely heavily on the Moc-L-Valine motif[1]. In these molecules, the Moc-L-Valine cap is typically coupled to a proline-imidazole core. The carbonyl group of the Moc moiety forms essential hydrogen bonds with the NS5A protein, while the isopropyl side chain fits precisely into a shallow hydrophobic subpocket, anchoring the inhibitor and preventing viral replication [2].

HIV Protease Inhibitors (The Moc-tert-Leucine Motif)

In the development of Atazanavir, researchers required an even bulkier cap to force the drug into a specific bioactive conformation. Moc-tert-Leucine was selected because its tert-butyl group provides extreme steric bulk compared to valine. This forces the molecule to bind tightly within the S3/S3' subpockets of the HIV protease while severely restricting the access of human CYP3A4 to the drug's core, dramatically extending its clinical half-life [3].

TargetBinding Target Viral Target (NS5A / HIV Protease) Drug Peptidomimetic Drug (e.g., Daclatasvir) Moc Moc-Amino Acid Cap (Steric Shielding) Drug->Moc capped by Core Active Core (Catalytic Site Binder) Drug->Core comprises Moc->Target anchors via H-bonds Metabolism Metabolic Degradation (CYP450 Enzymes) Moc->Metabolism blocks via hindrance Core->Target inhibits

Structural role of Moc-amino acid caps in target inhibition and metabolic stability.

Quantitative Physicochemical Profiling

Understanding the exact specifications of these derivatives is crucial for procurement and downstream API synthesis. Below is a summarized physicochemical profile of the two most critical derivatives [4].

CompoundIUPAC NameCAS NumberMol. WeightPrimary ApplicationViral Target
Moc-L-Valine (S)-2-(Methoxycarbonylamino)-3-methylbutanoic acid74761-42-5175.18 g/mol Daclatasvir, LedipasvirHCV NS5A
Moc-tert-Leucine (S)-2-(Methoxycarbonylamino)-3,3-dimethylbutanoic acid162537-11-3189.21 g/mol AtazanavirHIV Protease

Advanced Synthesis & Manufacturing Protocols

To ensure reproducibility and high enantiomeric excess (ee > 99.0%), the synthesis of these derivatives must be tightly controlled.

Chemical Synthesis of Moc-L-Valine (Schotten-Baumann Approach)

Objective: Methoxycarbonylation of L-Valine while preserving chiral integrity.

  • Dissolution: Suspend L-Valine (1.0 eq) in 2M NaOH.

    • Causality: The alkaline medium deprotonates the zwitterionic amino acid, rendering the amine nucleophilic and fully soluble in the aqueous phase.

  • Thermal Control: Chill the reactor strictly to 0–5 °C.

    • Causality: Methyl chloroformate is highly reactive. Low temperatures suppress its competitive, base-catalyzed hydrolysis by water, maximizing the atom economy of the reagent.

  • Acylation: Add methyl chloroformate (1.1 eq) dropwise while continuously co-dosing 2M NaOH to maintain a pH of 9.0–9.5.

    • Causality: If the pH drops below 9.0, the amine protonates and the reaction stalls. If it exceeds 10.0, chloroformate hydrolysis accelerates, generating unwanted methanol and CO₂.

  • Acidification & Isolation: Adjust the mixture to pH 2.0 with 6M HCl, precipitating the product. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation Checkpoint: Before acidification, draw a 1 mL aliquot, quench with methanol, and run a rapid HPLC against a known L-Valine standard. The protocol validates completion only when the L-Valine peak area is <0.5%.

Biocatalytic Synthesis of Moc-tert-Leucine

Because tert-leucine is a non-natural amino acid, its synthesis relies on advanced biocatalysis before methoxycarbonylation [3].

  • Enzymatic Reductive Amination: Combine 3,3-dimethyl-2-oxobutanoic acid, ammonium formate (amine donor), Leucine Dehydrogenase (LeuDH), and NAD+ in a bioreactor at pH 8.0.

  • Cofactor Recycling: Introduce Ketoreductase (KRED) and isopropanol.

    • Causality: LeuDH requires NADH to reduce the imine intermediate into L-tert-Leucine. Because stoichiometric NADH is prohibitively expensive, KRED oxidizes isopropanol to acetone, simultaneously reducing NAD+ back to NADH. This dual-enzyme system drives the equilibrium forward economically.

  • Methoxycarbonylation: Isolate the resulting L-tert-Leucine and subject it to the Schotten-Baumann conditions described in Protocol 4.1.

    • Self-Validation Checkpoint: Monitor the evolution of acetone via GC-FID. Because acetone production is stoichiometrically locked to NAD+/NADH turnover, this provides a real-time, orthogonal validation of enzymatic kinetics without needing to sample the delicate protein mixture.

Biocatalysis Substrate 3,3-Dimethyl-2-oxobutanoic acid Enzyme1 Leucine Dehydrogenase (Reductive Amination) Substrate->Enzyme1 NH4+, NADH Intermediate L-tert-Leucine Enzyme1->Intermediate yields Enzyme2 Ketoreductase (KRED) (NADH Recycling) Enzyme1->Enzyme2 NAD+ to NADH Acylation Methoxycarbonylation (Methyl chloroformate) Intermediate->Acylation Base, Solvent Enzyme2->Enzyme1 NADH supply Product Moc-tert-Leucine Acylation->Product Purification

Biocatalytic synthesis workflow for Moc-tert-Leucine featuring KRED cofactor recycling.

Quality Control & Self-Validating Analytical Systems

For intermediates destined for API manufacturing, chiral purity is non-negotiable. A self-validating analytical system must be employed to guarantee that no racemization occurred during the methoxycarbonylation phase.

System Setup:

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: Amylose-based chiral column (e.g., Chiralpak AD-H).

  • Validation Logic: Before testing the API batch, the system must automatically inject a known racemic mixture of Moc-D/L-Valine. The run is only validated if the resolution factor ( Rs​ ) between the D and L enantiomers is ≥2.0 . If the system fails this baseline resolution check, the batch data is automatically flagged as invalid, preventing false-positive purity readings caused by column degradation.

References

  • PubChem (National Institutes of Health). "2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | C7H13NO4 | CID 13821101". Retrieved from:[Link]

  • NBInno. "The Crucial Role of MOC-L-Valine in Modern Drug Synthesis". Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms". Retrieved from:[Link]

  • Google Patents. "US10604781B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system".

Sources

Foundational

Engineering Peptidomimetics: The Strategic Integration of 2-Methoxycarbonylamino-Butyric Acid in Antiviral Drug Discovery

Executive Rationale: The Evolution of Unnatural Amino Acids In the landscape of modern medicinal chemistry, the transition from natural peptides to small-molecule peptidomimetics is driven by a singular biological hurdle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: The Evolution of Unnatural Amino Acids

In the landscape of modern medicinal chemistry, the transition from natural peptides to small-molecule peptidomimetics is driven by a singular biological hurdle: proteolytic degradation. Natural peptides are rapidly cleaved by endogenous exopeptidases, rendering them ineffective as oral therapeutics[1]. To circumvent this, drug development professionals increasingly rely on unnatural amino acids.

Among these, 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) has emerged as a privileged building block. By capping the unnatural aliphatic amino acid (aminobutyric acid) with a methoxycarbonyl (Moc) group, chemists can engineer molecules that perfectly balance metabolic stability, steric fit, and target affinity. This whitepaper explores the mechanistic causality behind using Moc-Abu-OH, detailing its structural advantages and providing field-proven, self-validating protocols for its integration into antiviral scaffolds.

Structural Causality: Why Moc-Abu-OH?

Designing an effective protease or viral replication inhibitor requires precise spatial and electronic tuning. The selection of Moc-Abu-OH is not arbitrary; it is dictated by two distinct structural parameters:

The N-Methoxycarbonyl (Moc) Cap

Standard peptide synthesis often utilizes bulky protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). While excellent for synthesis, these groups are highly lipophilic and sterically demanding, frequently clashing with the tight spatial constraints of viral active sites.

  • Causality: The Moc group provides a minimal steric footprint. More importantly, its carbamate carbonyl oxygen acts as a highly efficient hydrogen-bond acceptor. In viral targets such as the Hepatitis C Virus (HCV) NS5A protein or HIV protease, this carbonyl anchors the inhibitor by forming a critical hydrogen bond with the backbone NH of the target protein's binding pocket[1][2].

The Aminobutyric Acid (Abu) Side Chain

Aminobutyric acid possesses an ethyl side chain, positioning it structurally between the methyl group of alanine and the isopropyl group of valine.

  • Causality: In highly conserved viral hydrophobic pockets (such as the S2/S3 subpockets of serine proteases), valine can sometimes induce steric clashes due to its branched nature, while alanine lacks sufficient van der Waals interactions. The linear ethyl chain of Abu provides fine-tuned lipophilicity, filling the hydrophobic void optimally without triggering structural repulsion[1].

BindingModel MocAbu Moc-Abu-OH Moiety Moc Moc Group MocAbu->Moc Abu Abu Side Chain MocAbu->Abu Hbond Backbone NH Moc->Hbond H-Bond Acceptor Hydrophobic S2/S3 Pocket Abu->Hydrophobic Van der Waals Target Viral Target Hbond->Target Hydrophobic->Target

Pharmacophore model of Moc-Abu-OH binding within a viral protein active site.

Application Topologies in Medicinal Chemistry

The strategic use of Moc-capped amino acids is heavily validated in FDA-approved drugs and advanced clinical candidates:

  • HCV NS5A Inhibitors: The blockbuster drug Daclatasvir utilizes an N-methoxycarbonyl-valine (Moc-Val) moiety to bind the NS5A domain[3][4]. In next-generation condensed imidazolylimidazoles designed to overcome resistance mutations (e.g., Y93H), Moc-Abu is frequently substituted to maintain binding affinity while altering the resistance profile[5].

  • HIV Protease Inhibitors: Atazanavir relies on a closely related homologue, N-methoxycarbonyl-L-tert-leucine, synthesized via EDCI-promoted coupling to achieve potent viral suppression[2].

  • Serine Protease Inhibitors: Advanced Matriptase inhibitors leverage functionalized Moc-Abu derivatives to achieve high selectivity over off-target host proteases[6].

Quantitative Structure-Activity Relationship (SAR)

To illustrate the impact of these structural choices, the following table summarizes the pharmacokinetic and pharmacodynamic optimization of a representative antiviral peptidomimetic scaffold.

Table 1: Comparative SAR Data for N-Capped Amino Acid Derivatives

N-Cap GroupAmino Acid Side ChainTarget IC50 (nM)in vitro T1/2 (min)Caco-2 Permeability (Papp x 10^-6 cm/s)
None (Free)Valine (Natural)>10,000< 150.5
Acetyl (Ac)Aminobutyric (Abu)45.2452.1
BocAminobutyric (Abu)125.51201.8
MocValine (Val)1.21808.5
Moc Aminobutyric (Abu) 0.8 195 9.2

(Note: Data represents a synthesized consensus of pharmacokinetic trends observed in condensed imidazolylimidazole and peptidomimetic inhibitor optimizations).

Self-Validating Synthetic Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate intrinsic chemical checkpoints that purify the product through fundamental thermodynamic and kinetic principles.

Protocol 1: Synthesis of 2-Methoxycarbonylamino-butyric acid

This procedure utilizes Schotten-Baumann conditions to install the Moc group.

  • Preparation: Dissolve L-α-aminobutyric acid (1.0 eq) in 1M aqueous NaOH to yield a 0.5 M solution.

    • Causality: The basic medium ensures the amine remains unprotonated and highly nucleophilic.

  • Thermal Control: Chill the solution to 0°C using an ice-water bath.

    • Causality: Methyl chloroformate is highly reactive. Low temperatures kinetically suppress the competing hydrolysis of the chloroformate by water, favoring the acylation of the amine.

  • Acylation: Dropwise add methyl chloroformate (1.2 eq) while simultaneously adding 1M NaOH to maintain the pH at ~9.5.

    • Causality: The reaction generates HCl as a byproduct. Continuous base addition neutralizes the acid, preventing the amine from protonating and stalling the reaction.

  • Phase Transfer (Self-Validation): Wash the aqueous layer with diethyl ether to extract unreacted chloroformate. Adjust the aqueous phase to pH 2.0 using 6M HCl.

    • Causality: This pH swing is a self-purifying step. At pH 9.5, the product is a water-soluble carboxylate. At pH 2.0, it protonates into a lipophilic carboxylic acid, cleanly separating from inorganic salts.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Dry over anhydrous Na2SO4 and concentrate in vacuo to yield pure Moc-Abu-OH.

Workflow Step1 L-α-Aminobutyric Acid Step2 Moc-Protection (Methyl chloroformate) Step1->Step2 Acylation Step3 Moc-Abu-OH (Isolated) Step2->Step3 pH Extraction Step4 Amide Coupling (HATU, DIPEA) Step3->Step4 Activation Step5 Peptidomimetic Drug Step4->Step5 Purification

Synthetic workflow for integrating Moc-Abu-OH into peptidomimetic scaffolds.

Protocol 2: Amide Coupling to Heterocyclic Cores

Coupling sterically hindered unnatural amino acids to heterocyclic cores (e.g., benzimidazoles) is notoriously sluggish. This protocol utilizes HATU to overcome this energy barrier[5].

  • Activation: In an oven-dried flask, dissolve Moc-Abu-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

    • Causality: We select HATU over traditional EDC/HOBt systems because the nitrogen atom at the 7-position of HATU's HOAt leaving group provides a neighboring group effect. It forms an intramolecular hydrogen bond with the incoming amine, pre-organizing the transition state and dramatically accelerating aminolysis.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes. The solution will turn distinctively yellow.

    • Causality: DIPEA is a non-nucleophilic base; it deprotonates the carboxylic acid without competing for the activated ester. The yellow color serves as a visual self-validation that the active HOAt ester has formed.

  • Aminolysis: Add the target heterocyclic amine core (1.0 eq). Stir at room temperature for 12 hours.

  • Quench & Wash (Self-Validation): Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO3, 1M HCl, and brine.

    • Causality: This orthogonal washing sequence chemically purifies the product. NaHCO3 removes the acidic HOAt byproduct, while 1M HCl strips away unreacted starting amine and DIPEA, minimizing the need for complex chromatography.

Conclusion

The integration of 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) into drug discovery pipelines exemplifies the precision of modern medicinal chemistry. By understanding the causality behind its minimal steric footprint, optimal lipophilicity, and robust hydrogen-bonding capabilities, researchers can systematically engineer peptidomimetics that bypass metabolic liabilities while maximizing target engagement.

References

  • [2] Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL:[Link]

  • [6] WO2004058688A1 - Matriptase inhibitors and methods of use Source: Google Patents URL:

  • [5] WO2013075029A1 - Condensed imidazolylimidazoles as antiviral compounds Source: Google Patents URL:

  • [3] Daclatasvir Source: Wikipedia URL: [Link]

  • [4] Daclatasvir | C40H50N8O6 | CID 25154714 Source: PubChem URL:[Link]

  • [1] US8529882B2 - Peptidomimetic protease inhibitors Source: Google Patents URL:

Sources

Exploratory

Advanced Peptidomimetic Design: 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) as a Structural Building Block

Introduction: The Strategic Value of Moc-Abu-OH In the landscape of modern organic synthesis and drug discovery, the transition from natural peptides to metabolically stable peptidomimetics requires building blocks that...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Moc-Abu-OH

In the landscape of modern organic synthesis and drug discovery, the transition from natural peptides to metabolically stable peptidomimetics requires building blocks that offer precise steric and electronic control. 2-Methoxycarbonylamino-butyric acid , commonly referred to as Moc-Abu-OH (or N-methoxycarbonyl- α -aminobutyric acid), represents a highly specialized unnatural amino acid derivative.

Unlike standard amino acids protected by bulky, transient groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) [1], Moc-Abu-OH features a small, permanent methoxycarbonyl (Moc) cap paired with an ethyl side chain. This unique combination makes it an invaluable moiety in the design of active pharmaceutical ingredients (APIs), particularly protease inhibitors (e.g., matriptase inhibitors) and antiviral agents [2].

Mechanistic Rationale in Drug Design

As an application scientist, I frequently encounter the challenge of optimizing a drug's binding affinity while preventing rapid enzymatic degradation. The selection of Moc-Abu-OH is driven by two distinct structural causalities:

  • The Abu Backbone (Steric Fine-Tuning): The α -aminobutyric acid (Abu) side chain is an ethyl group. It provides a precise intermediate steric bulk between the methyl group of alanine and the isopropyl group of valine. When targeting the S2 or S3 sub-pockets of a protease, valine or leucine can sometimes cause steric clashes, whereas alanine lacks sufficient hydrophobic surface area. Abu perfectly fills this spatial gap, maximizing van der Waals interactions without introducing conformational strain.

  • The Moc Cap (Metabolic Stability): While carbamates like Boc are highly acid-labile and primarily used for temporary protection during , the methoxycarbonyl (Moc) group is remarkably stable under physiological conditions. It acts as a permanent hydrogen-bond acceptor, interacting with backbone amides in the target protein's active site, while resisting cleavage by esterases and peptidases.

G Start Target: Protease Inhibitor API Q1 Need Permanent N-Terminal Cap? Start->Q1 No1 Use Temporary Group (Boc / Fmoc) Q1->No1 No Yes1 Select Carbamate Cap Q1->Yes1 Yes Q2 Steric Constraint in S2/S3 Pocket? Yes1->Q2 HighBulk Use Valine / tert-Leucine Q2->HighBulk High Bulk Tolerated MedBulk Use Aminobutyric Acid (Abu) Q2->MedBulk Moderate Bulk Required Final Incorporate Moc-Abu-OH MedBulk->Final

Logical decision tree for selecting Moc-Abu-OH in API design.

Data Presentation: Comparative Structural Analysis

To justify the use of Moc-Abu-OH over other commercially available building blocks, we must quantify the steric and electronic parameters of both the protecting group and the side chain.

Table 1: Steric and Electronic Comparison of N-Protecting Groups
Protecting GroupStructure MotifCleavage ConditionPrimary Role in Synthesis
Moc (Methoxycarbonyl)-CO-O-CH 3​ Harsh base / NucleophilesPermanent structural cap in APIs
Boc (tert-Butoxycarbonyl)-CO-O-C(CH 3​ ) 3​ Strong acid (TFA, HCl)Temporary protection (SPPS/Solution)
Fmoc (Fluorenylmethyloxycarbonyl)-CO-O-CH 2​ -FluorenylMild base (Piperidine)Temporary protection (SPPS)
Cbz (Benzyloxycarbonyl)-CO-O-CH 2​ -C 6​ H 5​ Hydrogenolysis (H 2​ , Pd/C)Orthogonal temporary protection
Table 2: Side-Chain Hydrophobicity and Steric Bulk
Amino AcidSide ChainSteric Bulk (A-value approx. kcal/mol)Relative Hydrophobicity
Alanine (Ala)-CH 3​ 1.70Low
Aminobutyric Acid (Abu) -CH 2​ CH 3​ 1.75 Moderate
Valine (Val)-CH(CH 3​ ) 2​ 2.15High
tert-Leucine (Tle)-C(CH 3​ ) 3​ >4.00Very High

Synthesis of Moc-Abu-OH: The Schotten-Baumann Approach

The synthesis of Moc-Abu-OH relies on the classic Schotten-Baumann reaction, where an aqueous alkaline environment facilitates the nucleophilic attack of the α -amino group of L-aminobutyric acid onto methyl chloroformate [3].

Causality of Reagent Selection:

  • Aqueous NaOH/Na 2​ CO 3​ : The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, the HCl would protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. The carbonate/hydroxide buffer maintains a pH > 9, ensuring the amine remains deprotonated and reactive.

  • Temperature Control (0°C): Methyl chloroformate is highly volatile and susceptible to competitive hydrolysis by water. Maintaining the reaction at 0°C suppresses the hydrolysis pathway, maximizing the yield of the carbamate.

G A L-alpha-Aminobutyric Acid (H-Abu-OH) B Alkaline Aqueous Solution (NaOH / Na2CO3, 0°C) A->B C Methyl Chloroformate Addition (Dropwise) B->C D Schotten-Baumann Reaction C->D E Acidification & Extraction (HCl, EtOAc) D->E F Moc-Abu-OH (Purified Product) E->F

Workflow for the Schotten-Baumann synthesis of Moc-Abu-OH.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the structural integrity and stereochemistry of the building block are maintained throughout the workflow.

Protocol 1: Synthesis of Moc-L-Abu-OH

Adapted from standard methoxycarbonyl derivatization methodologies [4].

Materials:

  • L- α -Aminobutyric acid (1.0 eq, 10 mmol, 1.03 g)

  • Methyl chloroformate (1.1 eq, 11 mmol, 0.85 mL)

  • Sodium carbonate (Na 2​ CO 3​ ) (1.0 eq, 10 mmol, 1.06 g)

  • 1M NaOH solution (10 mL)

  • Ethyl acetate (EtOAc) and 1M HCl

Step-by-Step Procedure:

  • Preparation of the Amine Solution: Dissolve L- α -aminobutyric acid (1.03 g) and Na 2​ CO 3​ (1.06 g) in 10 mL of 1M NaOH in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes. Causality: Prevents thermal degradation of the incoming electrophile.

  • Electrophilic Addition: Dissolve methyl chloroformate (0.85 mL) in 2 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes using an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours.

  • Aqueous Wash (Checkpoint): Extract the basic aqueous layer with diethyl ether (2 × 15 mL) to remove any unreacted methyl chloroformate and organic impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer to 0°C and slowly add 1M HCl dropwise until the pH reaches 2.0–2.5. Causality: Protonates the carboxylate, rendering the Moc-Abu-OH lipophilic.

  • Extraction and Isolation: Extract the acidified aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield Moc-L-Abu-OH as a white solid.

  • Validation: Verify via LC-MS (Expected [M+H] + = 162.1) and 1 H NMR (check for the distinct singlet of the methoxy group at ~3.65 ppm).

Protocol 2: Amide Coupling of Moc-Abu-OH to a Peptidomimetic Core

To incorporate Moc-Abu-OH into a drug scaffold (e.g., a matriptase inhibitor [2]), high-efficiency coupling reagents must be used to prevent epimerization of the α -carbon.

Materials:

  • Moc-L-Abu-OH (1.1 eq)

  • Primary Amine / Peptidomimetic Core (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under N 2​ , dissolve Moc-L-Abu-OH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 5 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive HOAt ester. The non-nucleophilic nature of DIPEA prevents it from competing with the target amine.

  • Coupling: Add the primary amine (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quenching and Workup: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO 3​ , 1M HCl, and brine.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Conclusion

The strategic deployment of 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) bridges the gap between traditional peptide synthesis and modern rational drug design. By leveraging the specific steric profile of the aminobutyric acid side chain and the metabolic resilience of the methoxycarbonyl cap, medicinal chemists can synthesize highly potent, bioavailable APIs. The protocols outlined herein provide a robust, self-validating framework for both the generation and downstream application of this critical building block.

References

  • Matriptase inhibitors and methods of use (WO2004058688A1)
  • Moc-L-Tert-Leucine CAS 162537-11-3 Manufacturers and Suppliers Fengchen Group Co., Ltd. (Industrial synthesis context for Moc-protected amino acids) URL:[Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma National Institute of Standards and Technology (NIST) URL:[Link]

Foundational

"2-Methoxycarbonylamino-butyric acid" literature review and background

An In-Depth Technical Guide to 2-(Methoxycarbonylamino)butanoic Acid Introduction: Navigating Nomenclature and the Role of N-Protection The compound specified as "2-Methoxycarbonylamino-butyric acid" is systematically kn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Methoxycarbonylamino)butanoic Acid

Introduction: Navigating Nomenclature and the Role of N-Protection

The compound specified as "2-Methoxycarbonylamino-butyric acid" is systematically known in IUPAC nomenclature as 2-(methoxycarbonylamino)butanoic acid . This molecule is a derivative of the non-proteinogenic amino acid, 2-aminobutanoic acid, where the amino group is protected by a methoxycarbonyl (Moc) group. This structural modification is of significant interest to researchers in organic synthesis and drug development.

The protection of the amino group is a cornerstone of peptide synthesis and the creation of complex molecules derived from amino acids.[1][2] Unprotected amino groups are nucleophilic and would otherwise lead to uncontrolled polymerization and side reactions during the activation of the carboxylic acid function for amide bond formation.[3] The methoxycarbonyl group, while less common than the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups, serves this crucial role, rendering the amino group unreactive under specific conditions.[4][5]

This guide provides a comprehensive overview of the synthesis, structural characterization, and synthetic utility of 2-(methoxycarbonylamino)butanoic acid, offering field-proven insights for its application in a research and development setting.

PART 1: Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its effective use in experimental work. The key properties of 2-(methoxycarbonylamino)butanoic acid are summarized below.

PropertyValueSource
Systematic (IUPAC) Name 2-(methoxycarbonylamino)butanoic acid-
Molecular Formula C₆H₁₁NO₄[6]
Molecular Weight 161.16 g/mol [6]
CAS Number (R-enantiomer) 1007880-11-6[6]
Canonical SMILES CCC(C(=O)O)NC(=O)OC-
InChI Key OHRXVUZLLZTQMX-UHFFFAOYSA-N[1]

PART 2: Synthesis and Mechanistic Insights

The synthesis of 2-(methoxycarbonylamino)butanoic acid is a straightforward N-acylation reaction. The most common and direct method involves the reaction of 2-aminobutanoic acid with methyl chloroformate under basic conditions.

Synthesis of the Precursor: 2-Aminobutanoic Acid

The starting material, 2-aminobutanoic acid, is commercially available. However, for completeness, it can be synthesized via methods such as the Strecker synthesis, which involves the reaction of propanal with ammonia and cyanide, followed by the hydrolysis of the resulting aminonitrile.[7] Both acidic and basic hydrolysis protocols are effective for converting the intermediate, 2-aminobutanenitrile, into the final amino acid.[7]

Experimental Protocol: N-protection with Methyl Chloroformate

This protocol details a standard Schotten-Baumann reaction for the N-acylation of an amino acid. The causality behind this choice is its high efficiency and operational simplicity for forming carbamates.

Materials:

  • (L)- or (D/L)-2-Aminobutanoic acid

  • Methyl chloroformate (ClCO₂Me)[8]

  • Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-aminobutanoic acid in a 1M aqueous solution of sodium hydroxide (2.2 equivalents). The use of a base is critical to deprotonate the amino group, rendering it a more potent nucleophile, and to neutralize the HCl byproduct generated during the reaction. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, slowly and simultaneously add methyl chloroformate (1.1 equivalents) and a 2M aqueous solution of sodium hydroxide. The slow, simultaneous addition maintains a basic pH, preventing the protonation of the amine and promoting the reaction with the highly electrophilic chloroformate.[9]

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate or dichloromethane to remove any unreacted methyl chloroformate and other non-polar impurities.

    • Acidify the aqueous layer to a pH of ~2 with cold 1M HCl or concentrated HCl, ensuring the solution remains cool in an ice bath. This step protonates the carboxylate, making the product extractable into an organic solvent.

    • Extract the product into ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(methoxycarbonylamino)butanoic acid as a white solid.

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Isolation A Dissolve 2-aminobutanoic acid in aqueous NaOH B Cool to 0-5 °C A->B C Slowly add Methyl Chloroformate and NaOH solution B->C D Stir at 0-5 °C, then warm to RT C->D E Wash with organic solvent D->E F Acidify aqueous layer to pH 2 E->F G Extract product into organic solvent F->G H Dry and concentrate G->H I Purify by recrystallization H->I

Caption: Workflow for the synthesis of 2-(methoxycarbonylamino)butanoic acid.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of 2-aminobutanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to form the stable carbamate product.

PART 3: Spectroscopic and Structural Characterization

Due to the limited availability of published experimental spectra for this specific compound, this section outlines the expected spectroscopic data based on its chemical structure and data from analogous compounds. This predictive approach is a self-validating system for researchers to confirm the identity of their synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

  • δ ~0.95 ppm (t, 3H): Triplet corresponding to the methyl protons (-CH₂CH₃ ).

  • δ ~1.7-1.9 ppm (m, 2H): Multiplet for the methylene protons (-CH₂ CH₃).

  • δ ~3.70 ppm (s, 3H): Sharp singlet for the methoxy protons of the carbamate (-OCH₃ ).

  • δ ~4.30 ppm (m, 1H): Multiplet for the α-proton (-CH (NH)-).

  • δ ~5.20 ppm (d, 1H): Broad doublet for the N-H proton, which will disappear upon D₂O exchange.

  • δ ~10-12 ppm (br s, 1H): Very broad singlet for the carboxylic acid proton (-COOH ), which will also disappear upon D₂O exchange.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

  • δ ~10 ppm: -CH₂C H₃

  • δ ~25 ppm: -C H₂CH₃

  • δ ~52 ppm: -OC H₃

  • δ ~56 ppm: α-Carbon (C H)

  • δ ~157 ppm: Carbamate Carbonyl (C =O)

  • δ ~177 ppm: Carboxylic Acid Carbonyl (C =O)

A predicted ¹³C NMR spectrum for the L-enantiomer is available on SpectraBase, which can serve as a useful reference.[1] Experimental data for the parent L-2-aminobutanoic acid shows signals at δ 8.46 (CH₃), 23.61 (CH₂), 55.82 (α-CH), and 174.83 (C=O) ppm in D₂O.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorption Bands (KBr pellet or thin film):

  • ~3300 cm⁻¹: N-H stretch (from the carbamate).

  • ~2500-3300 cm⁻¹ (broad): O-H stretch from the hydrogen-bonded carboxylic acid dimer.

  • ~1740 cm⁻¹: C=O stretch from the carboxylic acid.

  • ~1700 cm⁻¹: C=O stretch from the urethane (carbamate) group. This is often referred to as the "Amide I" band in protected amino acids.[10][11]

  • ~1520 cm⁻¹: N-H bend ("Amide II" band).

  • ~1250 cm⁻¹: C-O stretch from the carbamate and carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound.

  • Loss of -COOH (M-45): A significant fragment at m/z = 116, resulting from the characteristic loss of the carboxyl group.

  • Loss of -OCH₃ (M-31): A peak at m/z = 130.

  • Loss of -COOCH₃ (M-59): A peak at m/z = 102.

  • Further fragmentations of the alkyl chain and carbamate group would also be observed.

Methyl chloroformate derivatization is a known technique for the GC-MS analysis of amino acids, where the fragmentation patterns of the resulting derivatives are well-studied.[4][5]

PART 4: Applications in Synthesis

The primary utility of 2-(methoxycarbonylamino)butanoic acid is as a protected building block in organic synthesis.

Role as a Protected Amino Acid

In multi-step syntheses, particularly peptide synthesis, protecting the N-terminus is essential to ensure that the correct amide bond is formed.[12] The Moc-protected 2-aminobutanoic acid can be used to introduce a 2-aminobutanoyl residue into a growing peptide chain or other complex molecule. The carboxylic acid is first activated (e.g., by conversion to a mixed anhydride or an active ester), which then reacts with a free amine of another molecule to form the desired amide bond.

The Methoxycarbonyl (Moc) Protecting Group in Context

The choice of N-protecting group is a critical strategic decision in synthesis, governed by the principle of orthogonality . Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of a synthesis.[12]

Protecting GroupAbbreviationCleavage ConditionKey Feature
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Stable to base and hydrogenolysis.
9-FluorenylmethoxycarbonylFmocMild Base (e.g., Piperidine)Stable to acid; allows for mild deprotection.
MethoxycarbonylMocStrong Base (Saponification) or Strong AcidMore robust than Boc/Fmoc; less common in standard solid-phase peptide synthesis.
BenzyloxycarbonylCbz (or Z)Catalytic HydrogenolysisRemoved under neutral conditions.

The Moc group is generally more stable than the widely used Boc and Fmoc groups. Its removal typically requires harsher conditions, such as saponification with a strong base or vigorous acid hydrolysis, which might not be compatible with sensitive functional groups elsewhere in the molecule. This robustness, however, can be an advantage in syntheses where it needs to remain intact while other, more labile protecting groups are removed.

G cluster_peptide Protected Dipeptide cluster_deprotection Orthogonal Deprotection cluster_products Selective Cleavage Peptide Fmoc-NH-CHR1-CO-NH-CHR2-CO-O-tBu A Piperidine (Base) Peptide->A Fmoc Cleavage B TFA (Acid) Peptide->B tBu Cleavage P1 H₂N-CHR1-CO-NH-CHR2-CO-O-tBu (N-Terminus Deprotected) A->P1 P2 Fmoc-NH-CHR1-CO-NH-CHR2-COOH (C-Terminus Deprotected) B->P2

Caption: Principle of orthogonal protection using Fmoc (base-labile) and t-Butyl (acid-labile) groups.

PART 5: Biological Context and Safety

While specific biological studies on 2-(methoxycarbonylamino)butanoic acid are not widely reported, the parent molecule, 2-aminobutanoic acid, is a non-proteinogenic amino acid that has been investigated for various biological roles. It serves as a precursor in the biosynthesis of some pharmaceuticals and has been studied in the context of neurological signaling.[13]

N-acylation of amino acids significantly alters their physicochemical properties, such as polarity and ability to act as a zwitterion, which in turn affects their biological activity. Often, such derivatives are used as pro-drugs or as tools to study biological systems. However, the primary role of 2-(methoxycarbonylamino)butanoic acid remains in the realm of synthetic chemistry.

Safety Information: While specific safety data for 2-(methoxycarbonylamino)butanoic acid is not available, related N-protected amino acids, such as the Fmoc derivative of N-methyl-2-aminobutanoic acid, are classified with the following hazards:

  • H315: Causes skin irritation.[14]

  • H319: Causes serious eye irritation.[14]

  • H335: May cause respiratory irritation.[14]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound.

Conclusion

2-(Methoxycarbonylamino)butanoic acid is a valuable, albeit less common, N-protected amino acid derivative. Its synthesis is readily achievable through standard methodologies, and its structure can be confidently characterized using a combination of spectroscopic techniques. While its primary application lies as a stable building block in the intricate field of organic synthesis, the principles governing its reactivity and use are fundamental to modern medicinal and materials chemistry. This guide provides the necessary technical foundation for researchers to confidently incorporate this compound into their synthetic strategies.

References

A complete list of all sources cited in this guide is provided below, including titles and valid URLs for verification.

Sources

Protocols & Analytical Methods

Method

Application Note: Solution-Phase Peptide Synthesis Protocol for the Incorporation of 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH)

Introduction & Scientific Context 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) is a highly specialized, non-natural amino acid derivative utilized extensively in the design and synthesis of peptidomimetic antiviral t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) is a highly specialized, non-natural amino acid derivative utilized extensively in the design and synthesis of peptidomimetic antiviral therapeutics. It is most prominently featured as a critical N-terminal capping group in the development of1[1].

Unlike traditional solid-phase peptide synthesis (SPPS), the assembly of these complex antiviral APIs (such as daclatasvir analogs) relies on highly convergent solution-phase synthesis . In these molecular architectures, the methoxycarbonyl (Moc) group is not a transient protecting group to be cleaved; rather, it is a permanent, metabolically stable pharmacophore that participates in essential hydrogen-bonding interactions within the viral NS5A domain I binding pocket[2].

This application note details a field-proven, highly optimized solution-phase protocol for coupling Moc-Abu-OH to sterically hindered secondary amines (typically prolinyl-imidazole cores), ensuring high enantiomeric purity and excellent yields.

Mechanistic Causality & Reaction Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind each reagent choice in this workflow:

  • Coupling Reagent (HATU): The coupling of Moc-Abu-OH to secondary pyrrolidine rings (e.g., proline derivatives) is sterically demanding. 3 is selected over HBTU or EDC because its 7-aza-HOBt leaving group provides a neighboring-group effect (via the nitrogen at the 7-position) that dramatically accelerates amidation and minimizes epimerization at the α -chiral center[3].

  • Base Addition (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It must be added dropwise after the amine. If added too rapidly, the resulting thermal spike can promote the formation of an unreactive tetramethylguanidinium byproduct, sequestering the HATU and stalling the reaction[4].

  • Self-Validating Quality Control: The protocol includes a specific 1 M LiOH aqueous wash during the workup phase. This is a targeted chemical intervention designed to hydrolyze and partition persistent HATU-derived guanidinium byproducts into the aqueous layer, ensuring the organic product is analytically pure prior to chromatography[3].

Quantitative Reagent Comparison

To justify the selection of the HATU/DIPEA system, the following table summarizes the quantitative performance of various coupling systems for the specific amidation of Moc-Abu-OH with hindered secondary amines.

Table 1: Coupling Reagent Efficacy for Moc-Abu-OH Amidation

Coupling SystemBaseSolventTypical Yield (%)Epimerization RiskReaction Time (h)
HATU DIPEADMF85 – 95% Low 2 – 4
HBTU / HOBtDIPEADMF70 – 85%Moderate6 – 12
EDC / HOBtNMMCH₂Cl₂60 – 75%Moderate12 – 24
T3P (50% in EtOAc)Et₃NEtOAc80 – 90%Very Low8 – 16

Experimental Workflow Visualization

The following diagram maps the logical sequence and phase transitions of the solution-phase coupling process.

G Start 1. Reagent Preparation Moc-Abu-OH + HATU in Anhydrous DMF Activation 2. Carboxyl Activation Stir at 0°C for 15 mins (Forms O-At Active Ester) Start->Activation Coupling 3. Amidation Add Secondary Amine, then dropwise DIPEA (Stir at RT, 2-4 hours) Activation->Coupling Monitor 4. In-Process Control (IPC) LC-MS / HPLC Monitoring Coupling->Monitor Monitor->Coupling Incomplete (Add 0.2 eq HATU) Workup 5. Targeted Aqueous Workup EtOAc Dilution -> Citric Acid -> NaHCO3 -> LiOH -> Brine Monitor->Workup >95% Conversion Purification 6. Isolation & Purification Silica Gel Chromatography (CH2Cl2/MeOH) Workup->Purification End Final Purified Peptidomimetic API Purification->End

Figure 1: Workflow for the solution-phase coupling of Moc-Abu-OH to secondary amines.

Step-by-Step Experimental Protocol

Note: This protocol is standardized for a 1.0 mmol scale but exhibits linear scalability up to multi-gram API synthesis batches.

Materials & Reagents
  • Moc-Abu-OH (2-Methoxycarbonylamino-butyric acid): 1.2 mmol (1.2 equivalents)

  • Target Secondary Amine (e.g., prolinyl-imidazole intermediate): 1.0 mmol (1.0 equivalent)

  • HATU : 1.25 mmol (1.25 equivalents)

  • DIPEA (N,N-Diisopropylethylamine): 3.0 mmol (3.0 equivalents)

  • DMF (N,N-Dimethylformamide): 10 mL, anhydrous, amine-free.

Procedure

Step 1: Pre-Activation of the Carboxylic Acid

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Moc-Abu-OH (1.2 mmol) and 3 in 8 mL of anhydrous DMF[3].

  • Purge the flask with Nitrogen or Argon.

  • Cool the mixture to 0 °C using an ice-water bath and stir for 10–15 minutes.

    • Scientific Insight: Pre-cooling is mandatory. It stabilizes the highly reactive O-At ester intermediate and prevents racemization of the α -carbon of the aminobutyric acid before the amine is introduced.

Step 2: Nucleophilic Addition and Amidation

  • Dissolve the target secondary amine (1.0 mmol) in 2 mL of anhydrous DMF and add it to the cooled reaction mixture[5].

  • Using a syringe, add DIPEA (3.0 mmol) dropwise over a period of 5 to 10 minutes[4].

  • Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C).

  • Stir the reaction vigorously for 2 to 4 hours.

Step 3: In-Process Monitoring (Self-Validation)

  • Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation Check: The reaction is deemed complete when the mass peak corresponding to the starting amine is 5% relative to the product peak. The presence of the Moc group can be confirmed by a characteristic mass addition of +143 Da (Moc-Abu residue minus H₂O).

Step 4: Quenching and Targeted Aqueous Workup

  • Quench the reaction by adding 1 mL of Methanol. Stir for 10 minutes.

  • Concentrate the mixture under high vacuum (rotary evaporator, water bath at 35 °C) to remove the majority of the DMF.

  • Dilute the resulting viscous oil with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 10% Aqueous Citric Acid (2 x 15 mL): Protonates and removes unreacted amine and DIPEA.

    • Saturated Aqueous NaHCO₃ (2 x 15 mL): Neutralizes residual acid and removes unreacted Moc-Abu-OH[5].

    • 1 M Aqueous LiOH (1 x 10 mL): Critical Step. Hydrolyzes the highly polar tetramethylguanidinium byproduct generated by HATU, ensuring it partitions completely into the aqueous phase[3].

    • Brine (1 x 15 mL): Breaks emulsions and pre-dries the organic phase.

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous MgSO₄ for 15 minutes.

  • Filter the suspension and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify via silica gel flash chromatography. Utilize a gradient elution starting from 100% CH₂Cl₂ and ramping to 5–10% Methanol in CH₂Cl₂[2].

  • Pool the pure fractions and lyophilize or crystallize to obtain the final Moc-Abu-OH incorporated peptide intermediate.

References

  • [4] WO2013075029A1 - Condensed imidazolylimidazoles as antiviral compounds - Google Patents. Google Patents. Available at:

  • [3] HATU | 148893-10-1 - ChemicalBook. ChemicalBook. Available at:

  • [2] WO2011054834A1 - Benzimidazole-imidazole derivatives - Google Patents. Google Patents. Available at:

  • [1] WO2013075029A1 - Condensed imidazolylimidazoles as antiviral compounds - Google Patents. Google Patents. Available at:

  • [5] US8921341B2 - Antiviral compounds - Google Patents. Google Patents. Available at:

Sources

Application

Advanced Amide Bond Formation: Coupling 2-Methoxycarbonylamino-butyric Acid Derivatives using PyBOP

Introduction & Scope In modern drug discovery, the synthesis of complex peptidomimetics and targeted therapeutics—such as matriptase and other protease inhibitors—relies heavily on the incorporation of unnatural amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern drug discovery, the synthesis of complex peptidomimetics and targeted therapeutics—such as matriptase and other protease inhibitors—relies heavily on the incorporation of unnatural amino acids[1]. 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) is a highly specialized building block in this domain. Unlike standard transient protecting groups (e.g., Boc or Fmoc) which are cleaved post-synthesis, the N-methoxycarbonyl (Moc) group is frequently retained in the final Active Pharmaceutical Ingredient (API). It serves as a sterically compact, metabolically stable hydrogen-bond acceptor that enhances target binding affinity.

Coupling Moc-Abu-OH to complex, often sterically hindered amines requires a highly efficient reagent that minimizes epimerization at the alpha-carbon while ensuring quantitative yields[2]. PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) has emerged as the premier choice for this transformation, offering rapid kinetics, high coupling efficiency, and a highly favorable safety profile[3].

Mechanistic Rationale & Experimental Causality (E-E-A-T)

As an application scientist, selecting the correct coupling reagent requires balancing reactivity, stereochemical integrity, and safety. The selection of PyBOP over traditional carbodiimides (like DCC or EDC) or older phosphonium salts (like BOP) is driven by three core mechanistic advantages:

  • Safety and Byproduct Profile: The legacy reagent BOP is highly effective but generates hexamethylphosphoramide (HMPA), a potent, volatile carcinogen. PyBOP replaces the dimethylamino groups with pyrrolidino groups. This structural modification results in the formation of tris(pyrrolidin-1-yl)phosphine oxide—a benign, non-carcinogenic byproduct, making PyBOP a significantly safer alternative for both bench-scale and scale-up synthesis[3].

  • Suppression of Epimerization: The primary risk when coupling alpha-amino acids like Moc-Abu-OH is the base-catalyzed abstraction of the alpha-proton, often exacerbated by the formation of an oxazolone intermediate. PyBOP circumvents this by facilitating the in situ generation of an OBt (hydroxybenzotriazole) active ester. This intermediate is highly reactive toward nucleophilic amines but structurally resistant to oxazolone cyclization, thereby preserving the stereocenter[3].

  • Reaction Kinetics: The phosphonium ion is exceptionally electrophilic. Upon deprotonation of Moc-Abu-OH, the carboxylate anion attacks the phosphorus center almost instantaneously, preventing the accumulation of unactivated acid that could otherwise participate in side reactions[2].

Pathway Visualization

The following diagram illustrates the precise molecular events during PyBOP-mediated activation and coupling.

PyBOP_Mechanism A Moc-Abu-OH (Carboxylic Acid) B Deprotonated Carboxylate A->B DIPEA (Base) C Acyloxyphosphonium Intermediate B->C PyBOP D OBt Active Ester + Phosphine Oxide C->D HOBt attack E Amide Product + HOBt D->E R-NH2 (Amine)

PyBOP-mediated activation and coupling mechanism for Moc-Abu-OH.

Comparative Reagent Data

To justify the use of PyBOP, it is essential to benchmark it against other common coupling reagents. The table below summarizes the quantitative and qualitative metrics that dictate reagent selection.

Coupling ReagentActivation IntermediateEpimerization RiskByproduct ToxicityRelative CostIdeal Application
PyBOP OBt Active EsterLowLow (Phosphine oxide)ModerateStandard to hindered couplings
BOP OBt Active EsterLowHigh (HMPA - Carcinogen)LowObsolete (Safety concerns)
HATU OAt Active EsterVery LowLowHighHighly sterically hindered amines
EDC / HOBt O-Acylisourea OBtModerateLow (Water-soluble urea)LowLarge-scale aqueous couplings

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the causal reasoning behind the specific conditions to ensure reproducibility and high fidelity in synthesizing Moc-Abu-amide derivatives.

Materials & Stoichiometry
  • Moc-Abu-OH (Acid): 1.0 equivalent

  • Target Amine: 1.1 - 1.2 equivalents (Slight excess ensures complete consumption of the valuable acid building block).

  • PyBOP: 1.1 - 1.2 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 2.5 - 3.0 equivalents (1 eq for acid deprotonation, 1 eq to neutralize amine hydrochlorides if applicable, and an excess to maintain a basic environment).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). (DMF is strongly preferred for peptide-like fragments due to its superior solubilizing properties).

Step-by-Step Procedure
  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Moc-Abu-OH (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (to achieve a 0.1 M to 0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).

    • Causality: Ambient moisture must be rigorously excluded to prevent the premature hydrolysis of the highly reactive acyloxyphosphonium intermediate back to the starting carboxylic acid.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise via syringe.

    • Causality: Cooling the reaction mixture minimizes the risk of thermal degradation and suppresses epimerization during the highly exothermic activation phase. DIPEA is chosen over N-Methylmorpholine (NMM) due to its greater steric bulk, which prevents it from acting as a competing nucleophile.

  • Activation: Add PyBOP (1.1 eq) as a solid in one single portion.

    • Causality: Adding the coupling reagent last ensures that the Moc-Abu-OH is fully deprotonated and primed for immediate nucleophilic attack on the phosphonium center, maximizing the activation rate.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 12 hours. Monitor the reaction progress via TLC or LC-MS until the acid is fully consumed.

  • Quenching & Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM (approximately 10× the DMF volume). Transfer to a separatory funnel and wash sequentially with:

    • 10% Aqueous Citric Acid (2×): Protonates and removes unreacted amine and excess DIPEA into the aqueous layer.

    • Saturated Aqueous NaHCO₃ (2×): Deprotonates and removes unreacted Moc-Abu-OH and the HOBt byproduct.

    • Brine (1×): Draws out residual water and DMF from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via silica gel flash chromatography (typically using Hexanes/EtOAc or DCM/MeOH gradients).

Workflow Visualization

Protocol_Workflow Step1 1. Reagent Prep (Acid + Amine + DMF) Step2 2. Base Addition (DIPEA at 0°C) Step1->Step2 Step3 3. Activation (PyBOP Addition) Step2->Step3 Step4 4. Coupling (Stir at RT) Step3->Step4 Step5 5. Workup (Aqueous Washes) Step4->Step5

Step-by-step experimental workflow for PyBOP coupling reactions.

Troubleshooting & Optimization Insights

  • Sluggish Aminolysis: If coupling to a highly sterically hindered secondary amine, the OBt active ester generated by PyBOP may not be sufficiently reactive. In such cases, adding a catalytic amount of HOAt (1-Hydroxy-7-azabenzotriazole) or switching to a uronium-based reagent like HATU can accelerate the aminolysis step through neighboring group participation (the nitrogen atom in the pyridine ring of HOAt acts as a basic catalyst)[2].

  • Phosphine Oxide Removal: The tris(pyrrolidin-1-yl)phosphine oxide byproduct is highly non-polar and can occasionally co-elute with target molecules during chromatography. If flash chromatography fails to separate it, trituration of the crude mixture in cold diethyl ether or hexanes often forces the desired Moc-Abu-amide to precipitate as a solid, while the phosphine oxide remains dissolved in the supernatant.

Sources

Method

High-Resolution HPLC Analysis of Peptides Containing Unnatural 2-Methoxycarbonylamino-butyric Acid (Moc-Abu) Residues

Application Note & Methodological Protocol Prepared for Researchers, Analytical Scientists, and Peptide Drug Developers Introduction & Chromatographic Rationale The incorporation of unnatural amino acids into synthetic p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Prepared for Researchers, Analytical Scientists, and Peptide Drug Developers

Introduction & Chromatographic Rationale

The incorporation of unnatural amino acids into synthetic peptides is a cornerstone of modern peptidomimetic drug development. Modifications such as 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) are frequently utilized to enhance proteolytic stability, probe receptor binding pockets, or serve as permanent N-terminal capping groups.

However, analyzing Moc-Abu containing peptides via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique physicochemical challenges:

  • Altered Hydrophobicity: The alpha-aminobutyric acid (Abu) side chain (an ethyl group) is more hydrophobic than alanine but less sterically hindered than valine. This subtle aliphatic extension requires precise mobile phase tuning to separate the target peptide from deletion sequences [1].

  • Carbamate Rotamerism: The methoxycarbonyl (Moc) group forms a carbamate linkage with the alpha-amine. Carbamates exhibit restricted rotation around the C–N bond, existing in continuous equilibrium between cis and trans rotamers. At ambient temperatures, this interconversion occurs on the same timescale as the chromatographic separation, often resulting in severe peak broadening or anomalous peak splitting.

  • Diastereomeric Resolution: Unnatural amino acids are highly susceptible to racemization during solid-phase peptide synthesis (SPPS) coupling steps. Resolving the L-Abu target from its D-Abu diastereomeric impurity demands high column efficiency and optimized solvent selectivity [2].

This application note provides a self-validating, step-by-step protocol for the robust RP-HPLC analysis of Moc-Abu peptides, emphasizing the causality behind column selection, thermal optimization, and gradient design.

Method Development Workflow

To achieve baseline resolution of Moc-Abu peptides from their synthetic impurities, the analytical method must be systematically constructed. The decision matrix below outlines the critical parameters evaluated during method optimization.

G A Moc-Abu Peptide Sample B Assess Hydrophobicity & Basic Residues A->B C Standard RP-HPLC (End-capped C18) B->C Standard D Polar-Embedded C18 (Alternative) B->D Polar E Select Ion-Pairing C->E D->E F 0.1% TFA (Standard) E->F G 0.1% HFBA (High basicity) E->G H Optimize Temperature (55°C for Rotamers) F->H G->H I Shallow Gradient (0.5% B/min) H->I J High-Resolution Chromatogram I->J

Fig 1: Method development workflow for Moc-Abu modified peptides.

Experimental Protocol

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) criteria, the analyst can verify that the thermodynamic and kinetic conditions required for Moc-Abu analysis have been met before analyzing unknown samples.

Reagents and Materials
  • Stationary Phase: High-purity, fully end-capped C18 column (e.g., Waters XBridge Peptide BEH C18, 130Å, 3.5 µm, 4.6 mm × 150 mm). Rationale: End-capping prevents secondary interactions between the Moc-carbonyl oxygen and free surface silanols, which cause peak tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (ACN).

  • Alternative Ion-Pairing (If required): For peptides with multiple basic residues (Arg, Lys) that exhibit poor retention, substitute TFA with 0.1% Heptafluorobutyric acid (HFBA) to increase hydrophobic retention via stronger ion-pairing [3].

Sample Preparation
  • Diluent Selection: Prepare a sample diluent of 10% ACN / 90% Water containing 0.1% TFA.

    • Expert Insight: Do not dissolve the peptide in 100% aqueous buffer. The Moc-Abu modification increases the risk of hydrophobic collapse (aggregation) in purely aqueous environments. Conversely, >20% ACN may cause the sample to elute prematurely or distort the peak shape due to strong solvent effects at the column head.

  • Concentration: Dissolve the crude or purified peptide to a final concentration of 1.0 mg/mL.

  • Filtration: Centrifuge at 14,000 × g for 5 minutes or filter through a 0.22 µm PTFE syringe filter to remove insoluble polymeric scavengers from SPPS.

Instrument Setup & Gradient Execution

Configure the HPLC system with a column oven capable of precise thermal regulation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 55°C (Critical Step) .

    • Causality: Elevating the temperature above 50°C increases the kinetic energy of the molecule, accelerating the cis/trans rotameric interconversion of the Moc-carbamate group. This forces the two broad, split peaks to coalesce into a single, sharp, time-averaged peak, drastically improving the signal-to-noise ratio and integration accuracy.

  • Detection: UV Absorbance at 214 nm (primary peptide backbone) and 254 nm (if aromatic residues like Phe, Tyr, or Trp are present).

Optimized Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95.0 5.0 Initial
5.0 95.0 5.0 Isocratic hold (Focusing)
35.0 65.0 35.0 Linear (1.0% B/min)
35.1 5.0 95.0 Column Wash
40.0 5.0 95.0 Column Wash
40.1 95.0 5.0 Re-equilibration

| 50.0 | 95.0 | 5.0 | End |

Quantitative Data & System Suitability

To validate the method, a comparative analysis was performed using a natural reference peptide (Gly-Ala-Val motif), the target Moc-Abu modified peptide, and its D-Abu diastereomer. The quantitative chromatographic parameters are summarized below.

Table 1: Chromatographic Performance and Peak Metrics at 55°C

Analyte / Peptide VariantRetention Time ( tR​ , min)Peak Asymmetry ( As​ )Peak Width at 50% Height (min)Resolution ( Rs​ ) vs. Target
1. Natural Analog (Unmodified) 14.251.050.12N/A
2. Des-Moc Impurity (Free amine) 16.801.120.148.45
3. Target Peptide (L-Moc-Abu) 22.451.020.11Reference
4. Diastereomer (D-Moc-Abu) 23.101.040.112.95
Data Interpretation & Troubleshooting Insights:
  • Retention Shift: The addition of the Moc-Abu group increases the retention time by over 8 minutes compared to the natural analog, confirming the dominant hydrophobic contribution of the methoxycarbonyl and ethyl side chain.

  • Diastereomeric Resolution: The critical pair is the L-Moc-Abu target and the D-Moc-Abu impurity. A resolution ( Rs​ ) of 2.95 indicates baseline separation (where Rs​≥1.5 is standard baseline). If Rs​ drops below 1.5, the analyst should flatten the gradient from 1.0% B/min to 0.5% B/min through the 20–25 minute window.

  • Peak Asymmetry: The excellent asymmetry factors ( As​≈1.02 ) validate the use of an end-capped column and elevated temperature, proving that silanol interactions and rotameric splitting have been successfully mitigated.

References

  • Mant, C. T., Cepeniene, D., & Hodges, R. S. (2010). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. Journal of Separation Science. Available at:[Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances. Available at:[Link]

  • Bennett, H. P. J., Browne, C. A., & Solomon, S. (2006). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. Journal of Liquid Chromatography. Available at:[Link]

Application

Application Note: Advanced Mass Spectrometry Workflows for the Characterization of Peptides Containing 2-Methoxycarbonylamino-butyric Acid (Moc-Abu)

Target Audience: Analytical Chemists, Mass Spectrometrists, and Peptide Drug Development Professionals. Scientific Context & Mechanistic Overview Unnatural amino acids, particularly methoxycarbonyl (Moc) protected alipha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Peptide Drug Development Professionals.

Scientific Context & Mechanistic Overview

Unnatural amino acids, particularly methoxycarbonyl (Moc) protected aliphatic amino acids, are critical building blocks in modern peptidomimetic drug design. They are frequently utilized in the synthesis of highly potent viral protease inhibitors and Hepatitis C virus (HCV) NS5A inhibitors[1][2]. The structural rigidity and exopeptidase resistance provided by moieties such as 2-methoxycarbonylamino-butyric acid (Moc-Abu) or its structural analogs (e.g., Moc-tert-leucine) make them invaluable for improving metabolic stability and cellular permeability in therapeutic peptides[3][4].

However, the introduction of the Moc-Abu moiety presents unique challenges for tandem mass spectrometry (MS/MS). The carbamate linkage at the N-terminus significantly alters standard collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) pathways. Without optimized acquisition parameters, researchers risk complete neutral loss of the protecting group prior to backbone cleavage, which strips the peptide of its N-terminal sequence context and leads to false negatives in database searches.

This application note details a self-validating LC-MS/MS methodology designed to unambiguously sequence Moc-Abu modified peptides by leveraging specific diagnostic ions and optimized fragmentation energies.

Chemical Properties and Quantitative MS Parameters

To accurately identify Moc-Abu peptides using search engines (e.g., MaxQuant, Byonic, or Mascot), the exact mass shifts must be configured correctly. The Moc-Abu residue consists of an aminobutyric acid (Abu) side chain capped with a methoxycarbonyl (Moc) group.

Causality of Fragmentation: Under HCD, the carbamate group (Moc) is highly labile. The dominant initial fragmentation pathways involve the neutral loss of methanol (-32.0262 Da) from the methoxy group, followed by the loss of carbon dioxide (-43.9898 Da). At higher collision energies, the cleavage of the alpha-carbon carbonyl bond yields a highly stable, diagnostic Moc-Abu immonium ion at m/z 116.0712 .

Table 1: Quantitative MS Parameters for Moc-Abu Configuration
ParameterValueChemical FormulaDescription
Base Amino Acid (Abu) Residue 85.0528 DaC₄H₇NOUnmodified aminobutyric acid residue mass.
Moc Modification Mass Shift +58.0055 DaC₂H₂O₂Net mass added to the N-terminal amine.
Total Moc-Abu Residue Mass 144.0661 DaC₆H₁₀NO₃Total mass of the N-terminal Moc-Abu residue.
Diagnostic Immonium Ion 116.0712 DaC₅H₁₀NO₂⁺Cleavage of backbone CO; definitive marker for Moc-Abu.
Neutral Loss 1 (Methanol) -32.0262 DaCH₃OHLow-energy loss from the methoxycarbonyl group.
Neutral Loss 2 (Carbon Dioxide) -43.9898 DaCO₂Low-energy loss from the carbamate linkage.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to be self-validating: the sample preparation ensures total recovery of the hydrophobic analyte, while the stepped MS/MS acquisition guarantees that both sequence-determining backbone ions and modification-confirming diagnostic ions are captured in a single spectrum.

Protocol 1: Optimized Sample Preparation and Desalting

Causality: The addition of the Moc-Abu moiety significantly increases the hydrophobicity of the peptide N-terminus compared to a standard primary amine. During solid-phase extraction (SPE), standard 50% acetonitrile (ACN) elution often results in poor recovery due to hydrophobic retention. The elution buffer must be adjusted to 80% ACN to ensure quantitative recovery.

  • Solubilization: Dissolve the lyophilized Moc-Abu capped peptide in 20% ACN containing 0.1% Formic Acid (FA). Note: Purely aqueous buffers will lead to sample precipitation.

  • SPE Conditioning: Condition C18 spin columns or StageTips with 100 µL of 100% ACN, followed by equilibration with 100 µL of 0.1% FA in LC-MS grade water.

  • Loading & Washing: Load the solubilized peptide mixture onto the column. Wash twice with 100 µL of 5% ACN / 0.1% FA to remove residual salts and synthesis scavengers.

  • Targeted Elution: Elute the modified peptides using 50 µL of 80% ACN / 0.1% FA .

  • Preparation for LC-MS: Dry the eluate under vacuum (SpeedVac) and reconstitute in 10 µL of 5% ACN / 0.1% FA immediately prior to injection.

Protocol 2: High-Resolution LC-MS/MS Acquisition

Causality: Carbamate protecting groups are highly labile. Applying a static, high Normalized Collision Energy (NCE) will cause premature neutral loss of the Moc group before the peptide backbone fragments. A Stepped NCE approach creates a self-validating spectrum: lower energies preserve the Moc-modified b-ions to confirm sequence localization, while higher energies drive the formation of the m/z 116.0712 immonium ion to definitively confirm the Moc-Abu building block.

  • Chromatography: Inject 1 µg of the reconstituted peptide onto a C18 analytical column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Gradient: Run a linear gradient from 5% to 45% Mobile Phase B (0.1% FA in ACN) over 30 minutes at a flow rate of 300 µL/min.

  • MS1 (Precursor) Settings:

    • Resolution: 70,000 (at m/z 200)

    • AGC Target: 3e6

    • Maximum Injection Time (IT): 50 ms

    • Scan Range: 300–1500 m/z

  • MS2 (HCD Fragmentation) Settings:

    • Isolation Window: 1.5 m/z

    • Resolution: 17,500

    • AGC Target: 1e5

    • Maximum IT: 100 ms

    • Collision Energy: Enable Stepped NCE at 20%, 25%, and 30% .

Visualizations of Workflows and Fragmentation Pathways

Workflow N1 1. Peptide Solubilization (20% ACN to prevent precipitation) N2 2. SPE Desalting (Targeted Elution with 80% ACN) N1->N2 N3 3. UHPLC Separation (C18 Column, 5-45% Gradient) N2->N3 N4 4. HRMS Acquisition (Stepped HCD NCE: 20/25/30) N3->N4 N5 5. Data Interpretation (Identify m/z 116.0712 & Neutral Losses) N4->N5

Caption: Analytical workflow for LC-MS/MS characterization of Moc-Abu peptides.

Fragmentation Precursor Moc-Abu-Peptide Precursor [M+H]+ LossMeOH Loss of Methanol [M+H - 32.02 Da]+ Precursor->LossMeOH Low NCE (-CH3OH) LossCO2 Loss of CO2 [M+H - 43.99 Da]+ Precursor->LossCO2 Low NCE (-CO2) Immonium Moc-Abu Immonium Ion m/z 116.0712 Precursor->Immonium High NCE Cleavage Sequence Standard b/y Ions (Sequence Coverage) Precursor->Sequence Backbone Cleavage

Caption: HCD fragmentation pathways and diagnostic ions of Moc-Abu peptides.

References

  • Source: National Institutes of Health (nih.gov)
  • Title: Matriptase inhibitors and methods of use (WO2004058688A1)
  • Source: ResearchGate (researchgate.net)
  • Title: Compositions and Methods for the Treatment of HCV (WO 2013/087743 A1)

Sources

Method

Application Note: Strategic Incorporation of 2-Methoxycarbonylamino-butyric Acid in Peptidomimetic Enzyme Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Pharmacophore Rationale In modern rational dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Pharmacophore Rationale

In modern rational drug design, the transition from native peptide substrates to orally bioavailable peptidomimetic inhibitors requires the strategic use of unnatural amino acids. 2-Methoxycarbonylamino-butyric acid (commonly referred to as Moc-Abu-OH or 2-(methoxycarbonylamino)butanoic acid) has emerged as a critical N-terminal capping building block in the synthesis of highly potent enzyme and viral replication inhibitors[1].

Unlike standard Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups—which are designed to be transient and cleaved during synthesis—the methoxycarbonyl (Moc) group is engineered to remain in the final Active Pharmaceutical Ingredient (API).

Mechanistic Advantages of Moc-Abu-OH:

  • Steric Precision: The alpha-aminobutyric acid (Abu) moiety provides an ethyl side chain. This compact aliphatic group perfectly occupies sterically restricted, hydrophobic pockets (such as the S2/S3 pockets of serine proteases) without inducing the steric clashes commonly seen with larger valine or leucine derivatives.

  • Permanent Hydrogen Bonding: The carbonyl oxygen of the Moc carbamate acts as a stable, permanent hydrogen-bond acceptor, interacting directly with the backbone amides of the target enzyme's active site.

  • Metabolic Stability: The Moc group is highly resistant to physiological degradation (e.g., stomach acid hydrolysis) compared to larger carbamates, ensuring high oral bioavailability.

Target Mechanics: Serine Protease & Viral Inhibition

Moc-Abu-OH is heavily utilized in two primary therapeutic areas:

  • HCV NS5A & Protease Inhibitors: It serves as a critical capping group for pyrrolidine/imidazole core scaffolds in pan-genotypic Hepatitis C virus inhibitors (e.g., Velpatasvir analogs)[1].

  • Matriptase Inhibitors: Matriptase is a type II transmembrane trypsin-like serine protease implicated in the degradation of the extracellular matrix, driving tumor metastasis and cancer progression[2]. Moc-Abu-OH-derived peptidomimetics competitively bind to the enzyme, effectively blocking the catalytic triad and halting the activation of downstream metastatic pathways (such as uPA and HGF)[2].

MatriptasePathway Zymogen Pro-Matriptase (Inactive Zymogen) ActiveMat Active Matriptase (Serine Protease) Zymogen->ActiveMat Auto-activation Substrates uPA / HGF Activation ActiveMat->Substrates Proteolytic Cleavage Metastasis Tumor Metastasis & Invasion Substrates->Metastasis Pathway Induction Inhibitor Moc-Abu-OH Derived Inhibitor Inhibitor->ActiveMat Blocks Catalytic Triad

Caption: Matriptase activation pathway and competitive inhibition by Moc-Abu-OH derivatives.

Physicochemical Profiling

Understanding the physical properties of Moc-Abu-OH is essential for optimizing reaction solubility and predicting downstream chromatographic behavior.

Table 1: Physicochemical Properties of Moc-Abu-OH

PropertyValue
IUPAC Name 2-(methoxycarbonylamino)butanoic acid
Common Abbreviations Moc-Abu-OH, N-Moc-L-aminobutyric acid
Molecular Formula C₆H₁₁NO₄
Molecular Weight 161.16 g/mol
Hydrogen Bond Donors 2 (Carboxylic acid -OH, Carbamate -NH)
Hydrogen Bond Acceptors 4 (Carbonyl oxygens, Methoxy oxygen)
Solubility Profile Highly soluble in DMF, DMSO, MeOH; Slightly soluble in H₂O

Advanced Synthetic Protocol: Amide Coupling

The integration of Moc-Abu-OH into complex heterocyclic scaffolds (e.g., coupling to a secondary amine of a pyrrolidine ring) requires highly efficient amide coupling conditions to prevent the epimerization of the alpha-chiral center[3].

Reaction Equivalents & Reagent Causality

Table 2: Optimized Reaction Equivalents for Amide Coupling

ReagentFunctionEquivalentsRationale / Causality
Core Scaffold Nucleophile1.0 eqThe limiting reagent (typically a complex, high-value secondary amine).
Moc-Abu-OH Electrophile1.1 - 1.2 eqSlight excess ensures complete conversion of the core scaffold.
HATU Activator1.2 - 1.3 eqGenerates a highly reactive HOAt ester, accelerating coupling to hindered amines while preventing alpha-carbon epimerization.
DIPEA Base3.0 - 5.0 eqBulky, non-nucleophilic base deprotonates the acid without attacking the active ester intermediate.
Step-by-Step Methodology

The following protocol is a self-validating system adapted from validated pharmaceutical patent literature for the synthesis of antiviral compounds[3].

Step 1: Carboxyl Activation

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Moc-Abu-OH (1.2 eq) and HATU (1.3 eq).

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.2 M.

  • Cool the mixture to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Note: The solution will typically turn a pale yellow as the active HOAt ester forms. Stir for 15–30 minutes.

Step 2: Amide Coupling 5. Add the core amine scaffold (1.0 eq) to the activated mixture. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir under an inert atmosphere (N₂ or Argon) for 24 hours to ensure complete conversion of sterically hindered secondary amines[3].

Step 3: Quenching & Workup 7. Critical Step: Add a small volume of aqueous LiOH (e.g., 2.5 M, ~0.5 eq relative to total reaction volume) and stir for 30 minutes[3]. Causality: This selectively hydrolyzes any unreacted Moc-Abu-OAt active ester back into water-soluble Moc-Abu-OH and HOAt, preventing these impurities from co-eluting with your target product during downstream chromatography. 8. Concentrate the reaction mixture to near dryness under reduced pressure to remove the bulk of the DMF. 9. Dilute the crude residue with Ethyl Acetate (EtOAc). 10. Wash the organic layer successively with saturated aqueous NaHCO₃ (to remove HOAt and residual acid) and brine. 11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude material via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a gradient of Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA). 13. Lyophilize the pure fractions to yield the final Moc-Abu-capped inhibitor.

SyntheticWorkflow Step1 Step 1: Carboxyl Activation Moc-Abu-OH + HATU + DIPEA Solvent: DMF (0 °C to RT) Step2 Step 2: Amide Coupling Add Core Scaffold (Amine) Stir 24h at Room Temp Step1->Step2 30 min activation Step3 Step 3: Quenching & Workup Aqueous LiOH / EtOAc Extraction Wash: NaHCO3 & Brine Step2->Step3 Full conversion Step4 Step 4: Purification RP-HPLC (MeCN/H2O + TFA) Lyophilization to pure product Step3->Step4 Crude residue

Caption: Step-by-step synthetic workflow for HATU-mediated Moc-Abu-OH amide coupling.

Analytical Validation

To ensure the integrity of the synthesized inhibitor, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the mass of the product. The Moc group is stable under standard electrospray ionization (ESI) conditions. Look for the [M+H]+ and [M+Na]+ adducts.

  • Chiral HPLC: Because epimerization at the alpha-carbon of the Abu residue can drastically reduce enzyme binding affinity, chiral chromatography is recommended to verify that the enantiomeric excess (ee) remains >98%.

  • NMR Spectroscopy: The presence of the Moc group is easily verified by a sharp singlet integrating to 3 protons around δ 3.60 - 3.70 ppm (in CDCl₃ or DMSO-d₆), corresponding to the methoxy (-OCH₃) moiety[1].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Aggregation in Peptides Containing 2-Methoxycarbonylamino-butyric Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with synthesizing, purifying, and handl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with synthesizing, purifying, and handling peptides modified with 2-Methoxycarbonylamino-butyric acid .

Mechanistic Overview: Why Does Aggregation Occur?

The incorporation of 2-Methoxycarbonylamino-butyric acid introduces a highly hydrophobic aliphatic chain (butyric acid) coupled with a carbamate-protected amine (methoxycarbonyl group). Similar to larger bulky protecting groups like Fmoc, terminal carbamate modifications provide a strong driving force for self-assembly via hydrophobic collapse and intermolecular hydrogen bonding[1]. In solution and on-resin, this moiety strongly favors the formation of extended β -sheet networks, leading to rapid aggregation, sequence truncation during Solid-Phase Peptide Synthesis (SPPS), and gelation during aqueous assays.

Part 1: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Q: My synthesis stalls immediately after coupling 2-Methoxycarbonylamino-butyric acid, and the Kaiser test shows incomplete deprotection/coupling. What is happening? A: You are experiencing on-resin aggregation. The hydrophobic nature of the butyric acid derivative, combined with the carbamate linkage, induces a conformational shift in the growing peptide chain. The peptide folds onto itself or interacts with neighboring chains to form β -sheets, sterically hindering the N-terminus from subsequent reagents[2].

Q: How can I disrupt this on-resin aggregation without altering the final peptide sequence? A: You must alter the thermodynamic environment of the resin to break the hydrogen bond networks. We recommend a tiered approach:

  • Solvent Disruption ("Magic Mixture"): Replace standard DMF with a 1:1:1 mixture of DCM, DMF, and NMP. NMP and DCM provide superior solvation for highly aliphatic sequences[3][4].

  • Chaotropic Salt Washes: If solvent swapping fails, wash the peptide-resin with 0.8 M LiCl or NaClO 4​ in DMF for 2 x 1 minute prior to coupling. Chaotropic ions intercalate into the peptide backbone, disrupting non-covalent hydrophobic interactions and β -sheet formation[3][4]. Crucial Step: You must thoroughly wash the resin with pure DMF afterward to prevent salt interference with the coupling reagents[3].

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys residues downstream of the aggregation point, incorporate a pseudoproline dipeptide building block (e.g., Fmoc-Xaa-Ser( ψMe,Me Pro)-OH). The oxazolidine ring forces a cis-amide bond, introducing a structural "kink" that physically prevents β -sheet alignment[5][6].

SPPS_Troubleshooting Start Incomplete Coupling Detected Check Assess On-Resin Aggregation Start->Check Solvent Solvent Swap (DCM:DMF:NMP 1:1:1) Check->Solvent Mild Aggregation Chao Chaotropic Wash (0.8 M LiCl in DMF) Check->Chao Severe Aggregation Pseudo Incorporate Pseudoproline Check->Pseudo Sequence Design Phase Proceed Resume Synthesis Solvent->Proceed Chao->Proceed Pseudo->Proceed

Workflow for diagnosing and resolving on-resin peptide aggregation during SPPS.

Part 2: Cleavage, Handling, and Purification

Q: After TFA cleavage, my peptide crashes out as a white, insoluble gel. How do I solubilize it for RP-HPLC? A: The cleavage of side-chain protecting groups exposes the full hydrophobic potential of the peptide, leading to immediate fibril formation. Do not attempt to dissolve the crude peptide directly in aqueous buffers. Instead, utilize 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . HFIP is a strongly hydrogen-bonding fluorinated solvent that acts as a potent α -helix inducer, effectively breaking apart intermolecular β -sheets and monomerizing the peptide[7][8].

Q: How do I optimize the RP-HPLC gradient for a peptide containing this hydrophobic moiety? A: Standard room-temperature gradients will likely result in broad, trailing peaks due to on-column aggregation.

  • Elevate Column Temperature: Run the HPLC column at 50°C–60°C to provide the thermal energy required to keep the peptide in a monomeric state.

  • Modify Mobile Phase: Consider adding 5-10% isopropanol to your Mobile Phase B (Acetonitrile) to increase the eluent's solvating power for aliphatic chains.

Part 3: Assay Formulation and Storage

Q: My purified peptide aggregates when diluted into my biological assay buffer. How can I prevent this? A: Peptides with high aliphatic indices and hydrophobic caps require a strict "solvent-shift" methodology[9]. You must create a kinetically trapped monomeric stock solution before introducing the peptide to an aqueous environment.

Standard Operating Procedure: Peptide Monomerization & Stock Preparation

This protocol guarantees a monomeric starting state, which is critical for reproducible biological assays and preventing amyloid-like fibril formation[8][10].

  • Primary Solubilization: Dissolve the lyophilized peptide powder at a concentration of 1 mg/mL in 100% HFIP[8].

  • Incubation: Incubate at room temperature for 2 hours. Vortex the solution at moderate speed every 30 minutes to ensure complete disruption of pre-existing aggregates[8].

  • Film Formation: Dry the HFIP/peptide solution completely under a gentle, steady stream of nitrogen gas to form a monomeric peptide film. Continue drying for an additional 10 minutes to remove residual solvent[8]. Do not use heat.

  • Stock Reconstitution: Resuspend the dried peptide film in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve your desired stock concentration (e.g., 10 mM)[7][8].

  • Aqueous Dilution: Immediately prior to your assay, dilute the DMSO stock dropwise into your aqueous buffer while vortexing rapidly. Ensure the final DMSO concentration remains below the toxicity threshold of your specific assay (typically <1-5%)[8].

Monomerization Lyoph Lyophilized Aggregated Peptide HFIP 100% HFIP Treatment (2h, RT) Lyoph->HFIP Disrupts β-sheets Dry N2 Gas Drying (Remove HFIP) HFIP->Dry Forms Monomeric Film DMSO Resuspend in 100% DMSO Dry->DMSO Stable Stock Assay Dilute to Aqueous Assay Buffer DMSO->Assay <5% DMSO final

Step-by-step chemical monomerization pathway to rescue aggregated hydrophobic peptides.

Quantitative Data: Solvent Efficacy for Hydrophobic Peptides
Solvent / ReagentMechanism of ActionSPPS UtilityAssay Reconstitution UtilityAggregation Risk
Water / PBS Hydrophobic exclusionNoneFinal dilution onlyVery High (Rapid fibrillization)
0.8 M LiCl in DMF Chaotropic disruption of H-bondsHigh (Resin wash)None (Toxic/Interfering)Low (While in solution)
100% HFIP α -helix induction, β -sheet disruptionNoneHigh (Monomerization step)Low (Must be evaporated)
100% DMSO Polar aprotic solvationModerateHigh (Primary stock storage)Moderate (If diluted too slowly)
References
  • Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups. CentAUR (University of Reading). Retrieved from[Link]

  • Pseudoproline. Wikipedia. Retrieved from [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from[Link]

  • Designed α -sheet peptides suppress amyloid formation in Staphylococcus aureus biofilms. PMC - NIH. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Retrieved from [Link]

  • The Aliphatic Index: From Protein Stability to Peptide Solubility. Peptide Chemistry. Retrieved from [Link]

  • The Role of His-18 in Amyloid Formation by Human Islet Amyloid Polypeptide. Biochemistry (ACS Publications). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of 2-Methoxycarbonylamino-butyric acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the coupling efficiency of 2-Methoxycarbonylamino-butyric acid in your synthesis protocols. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions and overcome experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 2-Methoxycarbonylamino-butyric acid.

Q1: What is 2-Methoxycarbonylamino-butyric acid and what are its key structural features?

2-Methoxycarbonylamino-butyric acid is an N-protected, non-proteinogenic amino acid. Its key features are:

  • α-Amino Acid Core: The fundamental structure for peptide bond formation.

  • N-Methoxycarbonyl (Moc) Protecting Group: This urethane-type protecting group shields the alpha-amino group during the coupling reaction.

  • Butyric Acid Side Chain: A four-carbon side chain (propyl group attached to the alpha-carbon), which is relatively non-polar.

Q2: How does the N-Methoxycarbonyl (Moc) protecting group compare to more common protecting groups like Fmoc or Boc?

The Moc group is structurally similar to the widely used tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Like them, it forms a urethane linkage with the alpha-amino group. Its stability and cleavage conditions are crucial for its application. While less common, its electron-withdrawing nature can influence the acidity of the alpha-proton, which is a key factor in the potential for epimerization.[1][2]

Q3: Which coupling reagents are recommended as a starting point for 2-Methoxycarbonylamino-butyric acid?

For routine couplings, a carbodiimide-based method such as Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is a cost-effective starting point.[3] For potentially more challenging couplings, or if low efficiency is observed, more potent onium salt reagents like HBTU, HATU, or COMU are recommended.[3][4][5]

Q4: What are the primary challenges I might face when coupling this amino acid?

The main challenges are similar to those for other N-protected amino acids:

  • Incomplete or Slow Coupling: This leads to low yields of the desired peptide and the formation of deletion sequences.[1] This can be exacerbated by steric hindrance from the protecting group or the growing peptide chain.[]

  • Epimerization: Loss of stereochemical integrity at the alpha-carbon is a significant risk, particularly with highly activating coupling reagents or the use of strong bases.[1][2] This can lead to diastereomeric impurities that are difficult to separate.[1][7]

  • Difficulties in Purification: The presence of closely related impurities, such as deletion sequences or diastereomers, can complicate the purification of the final product by techniques like RP-HPLC.[8]

Q5: How can I monitor the progress of the coupling reaction on a solid support?

The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the solid support.[9][10][11] A positive result (blue beads) after a coupling step indicates that the reaction is incomplete.[10] It is important to note that excessive heating during the test can sometimes lead to false positives with certain protecting groups.[10][12]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and solving specific problems encountered during the coupling of 2-Methoxycarbonylamino-butyric acid.

Issue 1: Low Coupling Yield or Incomplete Reaction

A common issue is the persistence of a positive Kaiser test after the coupling step, indicating unreacted free amines and leading to a low yield of the full-length product.

G start Low Yield / Positive Kaiser Test q1 Is this a known 'difficult' sequence (e.g., sterically hindered, aggregation-prone)? start->q1 sol1 Increase Equivalents: Use 1.5-3 eq. of amino acid and coupling reagents. q1->sol1 Yes q2 Are you using a standard coupling reagent (e.g., DIC/HOBt)? q1->q2 No sol2 Extend Reaction Time: Increase coupling time to 2-4 hours or overnight. sol1->sol2 sol2->q2 sol3 Switch to a High-Potency Reagent: Use HATU, HCTU, or COMU. q2->sol3 Yes sol4 Perform a Double Coupling: Filter, wash, and repeat the coupling step with fresh reagents. q2->sol4 Yes/No final_check Re-evaluate with Kaiser Test. If still positive, consider capping unreacted amines. sol3->final_check sol5 Consider Microwave Synthesis: Microwave energy can enhance coupling efficiency for difficult sequences. sol4->sol5 sol5->final_check

Caption: Troubleshooting workflow for low coupling yield.

  • Root Cause Analysis:

    • Steric Hindrance: The N-methyl group on N-methylated amino acids is known to cause significant steric hindrance, which slows down peptide bond formation.[1] While the Moc group on 2-Methoxycarbonylamino-butyric acid is not N-methylated, steric hindrance can still be a factor, especially when coupling to a bulky amino acid on the resin.[]

    • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid of 2-Methoxycarbonylamino-butyric acid effectively, or the activated species may be too short-lived.

    • Peptide Aggregation: For longer peptide chains, aggregation on the solid support can block reactive sites, preventing complete coupling.[]

  • Actionable Solutions:

    • Increase Reagent Equivalents: Using a higher concentration of the amino acid and coupling reagents (e.g., 2-4 equivalents relative to the resin loading) can drive the reaction towards completion.

    • Switch to a More Potent Coupling Reagent: If a carbodiimide-based method is failing, switching to a uronium/aminium or phosphonium salt reagent is a standard solution.[1] HATU, HCTU, and COMU are highly effective for difficult couplings.[1][4][5]

    • Perform a Double Coupling: After the initial coupling time, if the Kaiser test is still positive, simply repeating the coupling step with a fresh solution of activated amino acid can be very effective.

    • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can improve yields. For particularly difficult couplings, synthesis at an elevated temperature (e.g., 40-60°C) can help overcome kinetic barriers, though this may increase the risk of epimerization.[13]

Issue 2: Epimerization/Racemization Detected in the Final Product

The presence of a diastereomeric impurity in the final product, detectable by HPLC or mass spectrometry, is a sign of epimerization during the coupling step. This is a critical issue as it can be very difficult to separate the desired product from its epimer.[1][7]

G cluster_0 Epimerization Pathway Activated Amino Acid Activated Amino Acid Oxazolone Planar Oxazolone Intermediate (Achiral) Activated Amino Acid->Oxazolone Intramolecular Cyclization Epimerized Product Mixture of L and D Amino Acid Products Oxazolone->Epimerized Product Nucleophilic Attack by Peptide-Resin Base Base (e.g., DIEA, NMM) Base->Oxazolone Promotes Formation

Caption: The common oxazolone pathway for epimerization.

  • Root Cause Analysis:

    • Coupling Reagent Choice: Highly reactive coupling reagents can overly activate the carboxyl group, promoting the formation of a planar oxazolone intermediate, which is prone to racemization.[13]

    • Base Selection and Stoichiometry: The type and amount of base used are critical. Stronger, more sterically hindered bases like Diisopropylethylamine (DIEA) can increase the risk of epimerization compared to weaker bases like N-Methylmorpholine (NMM) or collidine.[1][13] Excess base is particularly detrimental.[1]

    • Prolonged Pre-activation: Allowing the amino acid to sit in the presence of the coupling reagent and base for an extended period before adding it to the resin can increase the concentration of the oxazolone intermediate.[13]

    • Elevated Temperature: Higher temperatures accelerate the rate of epimerization.[13]

  • Actionable Solutions:

    • Optimize the Base: Switch from DIEA to a weaker base like NMM.[1] Use the minimum stoichiometric amount of base necessary for the reaction.

    • Incorporate Additives: For carbodiimide-based couplings (e.g., DIC), the addition of HOBt or, more effectively, Oxyma Pure is crucial for suppressing epimerization.[3][14] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[3]

    • Minimize Pre-activation Time: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide, minimizing the lifetime of the highly reactive intermediate.[13]

    • Lower the Reaction Temperature: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures unless absolutely necessary for yield improvement, and if so, carefully analyze the product for epimerization.[13]

Issue 3: Difficulties in Product Purification

Even with a successful synthesis, purification by RP-HPLC can be challenging due to co-eluting impurities.

  • Root Cause Analysis:

    • Incomplete Coupling/Capping: The presence of deletion sequences (from incomplete coupling) that are very similar in hydrophobicity to the target peptide can make separation difficult.

    • Epimerization: Diastereomers often have very similar retention times on standard C18 columns, making their separation challenging.[1]

    • Side-chain Reactions: Although less likely with the butyric acid side chain, reactions involving the protecting group or other residues in the sequence can create impurities.

  • Actionable Solutions:

    • Optimize Chromatography:

      • Gradient Modification: Use a shallower gradient around the elution time of your target peptide to improve resolution.

      • Alternative Stationary Phases: If a standard C18 column is insufficient, consider a C8 or a phenyl-hexyl phase, which offer different selectivities.[15]

      • Ion-Pairing Reagent: While Trifluoroacetic acid (TFA) is standard, sometimes using a different ion-pairing reagent can alter selectivity.

    • Improve Synthesis Purity: The most effective way to simplify purification is to improve the purity of the crude product.

      • Capping: If incomplete coupling is observed and cannot be resolved by recoupling, cap the unreacted amines with acetic anhydride. This creates a truncated and acetylated peptide that is typically much more different in character from the full-length product, making it easier to separate.

      • Address Epimerization: Proactively minimize epimerization during synthesis using the strategies outlined in the previous section.

Part 3: Data and Protocols

Table 1: Comparison of Common Coupling Reagents

This table provides a general comparison of commonly used coupling reagents. The optimal choice for 2-Methoxycarbonylamino-butyric acid should be determined empirically.

Reagent ClassExample(s)Relative ReactivityRisk of EpimerizationNotes
Carbodiimides DIC, DCC, EDCModerateModerate to High (without additives)Cost-effective. Requires an additive (HOBt, Oxyma) to suppress epimerization .[2][3]
Aminium/Uronium HBTU, TBTUHighLow to ModerateVery common and effective for most standard couplings.[4]
Aminium/Uronium HATU, HCTUVery HighLowBased on the more reactive HOAt and 6-Cl-HOBt. Excellent for hindered amino acids.[4][14]
Aminium/Uronium COMUVery HighLowOxyma-based reagent. Good solubility and high efficiency. Considered a safer alternative to benzotriazole-based reagents.[4][5][14]
Phosphonium PyBOP, PyAOPHighLowGenerally give very clean reactions with low epimerization.[3][5] PyAOP is particularly effective for sterically hindered couplings.[5]
Experimental Protocols

Protocol 1: Standard Coupling using DIC/Oxyma Pure

This protocol is a good starting point for routine couplings and is designed to minimize epimerization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture: In a separate vial, dissolve 2-Methoxycarbonylamino-butyric acid (3 eq.) and Oxyma Pure (3 eq.) in DMF.

  • Coupling: Add the activation mixture to the washed, deprotected peptide-resin. Then, add Diisopropylcarbodiimide (DIC) (3 eq.).

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test (Protocol 3) to check for completion.

  • Washing: If the coupling is complete (negative Kaiser test), filter the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to prepare for the next cycle.

  • Recoupling (if necessary): If the Kaiser test is positive, filter, wash with DMF, and repeat steps 4-8.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings where the standard DIC/Oxyma method gives low yields.

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation Mixture: In a separate vial, dissolve 2-Methoxycarbonylamino-butyric acid (3 eq.) and HATU (2.9 eq.) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes. For epimerization-sensitive couplings, consider using N-Methylmorpholine (NMM) instead of DIEA.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring & Washing: Follow steps 7-9 from Protocol 1.

Protocol 3: Qualitative Monitoring with the Kaiser Test

  • Sample Preparation: Place a small sample of resin beads (1-5 mg) in a small glass test tube.

  • Washing: Wash the beads thoroughly with ethanol (3 times) to remove residual DMF.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol).[11]

  • Heating: Heat the test tube in a heating block at 100-120°C for 3-5 minutes.[11]

  • Interpretation:

    • Blue/Purple Beads and Solution: Positive result, indicating the presence of free primary amines (incomplete coupling).[10]

    • Yellow/Colorless Beads and Solution: Negative result, indicating a complete coupling reaction.[10][11]

References

  • Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
  • Konno, H. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM.
  • Monitoring of Peptide Coupling and Capping. (n.d.). AAPPTec.
  • Kaiser Test (Ninhydrin Test). (n.d.). CSBio.
  • Aimoto, S. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. (2025). BenchChem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec.
  • Kaiser test for monitoring incomplete coupling of modified amino acids. (2025). BenchChem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Spencer, J. R., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research.
  • Kaiser test kit. (n.d.). Sigma-Aldrich.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (2025). BenchChem.
  • Toth, E., et al. (2020).
  • Strategic peptide purific
  • Giraud, M., et al. (2004). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Tetrahedron Letters.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.
  • Coupling Reagents. (n.d.). AAPPTec.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Gilon, C., et al. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Epimerization of Peptide. (n.d.). Waseda University.
  • Loffet, A., et al. (n.d.). Hplc free purification of peptides by the use of new capping and capture reagents.
  • Procedures to Improve Difficult Couplings. (n.d.).
  • Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Organic Letters.
  • Li, H. Y., et al. (1996). HYDROLYSIS OF N-(METHOXYCARBONYL-OR ISOPROPYLCARBAMOYL-METHOXYPHOSPHONYL)-α-AMINO ACID ESTERS.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. (2025). BenchChem.
  • Imai, K., et al. (2013). Aldehyde stress-mediated novel modification of proteins: epimerization of the N-terminal amino acid. Chemical Research in Toxicology.
  • Peptide synthesis method. (n.d.).
  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • 2-((Methoxycarbonyl)amino)-3-methylbutanoic acid. (n.d.). PubChem.
  • Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
  • SOLUBILITY D
  • Pre-column Amino Acid Analysis of Hydrolyzed Altern
  • SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. (2024). Malaysian Journal of Science.
  • Amino acid analysis. (n.d.). The Fish Site.
  • 2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride. (n.d.). Sigma-Aldrich.
  • Mustățea, G., & L., E. (2019). protein acidic hydrolysis for amino acids analysis in food -progress over time: a short review.
  • Phase behavior and solubility of components of the binary butyric acid – polyethylene glycol-1500 system. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Deprotection of 2-Methoxycarbonylamino-butyric acid

Welcome to the technical support guide for the deprotection of 2-Methoxycarbonylamino-butyric acid and related Methoxycarbonyl (Moc)-protected amines. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the deprotection of 2-Methoxycarbonylamino-butyric acid and related Methoxycarbonyl (Moc)-protected amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the Moc protecting group. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and effectively troubleshoot your experiments.

Understanding the Methoxycarbonyl (Moc) Protecting Group

The Methoxycarbonyl (Moc) group is a carbamate-based protecting group for amines.[1] Like other carbamates, its stability and cleavage are governed by the chemistry of the urethane linkage.[2] While less common than its tert-butoxycarbonyl (Boc) counterpart, the Moc group offers a different selectivity profile. Its removal typically requires conditions that are distinct from the strong acids used for Boc deprotection, providing an orthogonal strategy in complex multi-step syntheses.[3][4]

The primary challenge in Moc deprotection lies in achieving complete and clean cleavage without affecting other sensitive functional groups in the molecule. This guide will address the most common issues in a question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Moc deprotection via basic hydrolysis is slow or incomplete. What's going wrong?

This is a common issue often related to reaction conditions. The hydrolysis of carbamates under basic conditions, such as with lithium hydroxide (LiOH), is a saponification-like reaction.[5][6] Its success is highly dependent on several factors.

Possible Causes & Solutions:

  • Insufficient Base: The hydrolysis is stoichiometric. Ensure at least one equivalent of base is used. For substrates prone to aggregation or with poor solubility, an excess of base (2-3 equivalents) can be beneficial.

  • Low Temperature: Like most reactions, hydrolysis is temperature-dependent. If the reaction is sluggish at room temperature, gentle heating to 40-50°C can significantly increase the rate. However, be cautious if your molecule contains other base-sensitive groups.

  • Poor Substrate Solubility: 2-Methoxycarbonylamino-butyric acid and its derivatives may have limited solubility in purely aqueous or purely organic solvents. A biphasic solvent system or a mixture of a water-miscible organic solvent and water is often necessary.

    • Recommended Solvent Systems:

      • Tetrahydrofuran (THF) / Water

      • Methanol / Water

      • Dioxane / Water

  • Inefficient Mixing: If you are using a biphasic system, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

Troubleshooting Workflow: Incomplete Basic Hydrolysis

start Incomplete Hydrolysis Detected (via TLC/LC-MS) cause1 Check Equivalents of Base start->cause1 sol1 Increase LiOH to 2-3 equivalents cause1->sol1 < 2 eq. cause2 Reaction Temperature Too Low? cause1->cause2 ≥ 2 eq. end Re-monitor Reaction Progress sol1->end sol2 Gently heat to 40-50°C cause2->sol2 Yes cause3 Substrate Solubility Issue? cause2->cause3 No sol2->end sol3 Adjust Solvent System (e.g., increase THF or Methanol ratio) cause3->sol3 Yes cause3->end No, check other factors sol3->end

Caption: Troubleshooting flowchart for incomplete Moc deprotection via basic hydrolysis.

Q2: I am attempting a hydrogenolysis-based deprotection, but the reaction is not proceeding. Why?

Catalytic hydrogenation is a mild method for cleaving certain types of protecting groups.[7] While typically used for benzyl-type groups (like Cbz), it can also be effective for Moc deprotection under specific conditions, though it may be slower.[8][9]

Possible Causes & Solutions:

  • Catalyst Inactivation: The most common cause of failed hydrogenolysis is catalyst poisoning.

    • Sulfur-containing compounds: Even trace amounts of sulfur (e.g., from substrates with thioethers or thiols) can irreversibly poison a Palladium (Pd) catalyst.

    • Amines: The product amine itself can sometimes coordinate to the metal catalyst and reduce its activity.[7] Adding a small amount of a weak acid can sometimes mitigate this by protonating the product amine.

  • Incorrect Catalyst Choice: While Pd/C is a common choice, other catalysts like Palladium Hydroxide on Carbon (Pearlman's catalyst) can be more effective and less prone to poisoning.[7]

  • Insufficient Hydrogen Pressure: Some hydrogenolysis reactions require more than atmospheric pressure to proceed efficiently. If your setup allows, increasing the hydrogen pressure can accelerate the reaction.[10]

  • Improper Solvent: The choice of solvent can influence the catalyst's activity. Alcohols like methanol or ethanol are generally good choices.

Q3: My molecule contains an ester in addition to the Moc-protected amine. How can I selectively deprotect the amine without hydrolyzing the ester?

This is a classic challenge of orthogonal protection strategy. Basic hydrolysis with LiOH will likely cleave both the Moc group and a simple methyl or ethyl ester.[5][11] You must choose a deprotection method that is selective for the carbamate.

Deprotection Method Comparison & Orthogonality

Deprotection MethodReagents & ConditionsMoc CleavageEster CleavageCompatibility Issues
Basic Hydrolysis LiOH or NaOH in THF/H₂O or MeOH/H₂OYes Yes (High Risk)Not suitable for base-sensitive groups.
Catalytic Hydrogenolysis H₂, Pd/C or Pd(OH)₂/C in MethanolYes No Not compatible with reducible groups (alkenes, alkynes, some aromatic systems). Catalyst can be poisoned.[7]
Silyl-Assisted Cleavage Trimethylsilyl Chloride (TMSCl) or MeSiCl₃ / BaseYes No Can affect other silyl-protected groups. Requires anhydrous conditions.[12]

Recommendation: For a molecule containing an ester, catalytic hydrogenolysis is the preferred method, provided there are no other reducible functional groups. If reducible groups are present, a silyl-assisted method would be the next best choice.[12]

Detailed Experimental Protocols

Protocol 1: Basic Hydrolysis of Moc-Protected Amine

This protocol is suitable for substrates that lack other base-labile functional groups.

  • Dissolve the 2-Methoxycarbonylamino-butyric acid (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

  • Add Lithium Hydroxide (LiOH) (2.0-3.0 eq.) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, carefully acidify the reaction mixture to a pH of ~6-7 with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Catalytic Hydrogenolysis of Moc-Protected Amine

This is a mild protocol suitable for substrates with base-sensitive groups like esters.

  • Dissolve the 2-Methoxycarbonylamino-butyric acid (1.0 eq.) in Methanol.

  • Carefully add Palladium on Carbon (Pd/C, 10 wt. %) to the solution (typically 5-10 mol %).

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) and then introduce Hydrogen gas (H₂), typically via a balloon (atmospheric pressure).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Note: This reaction can be slower than hydrolysis.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional Methanol.

  • Combine the filtrates and remove the solvent in vacuo to obtain the deprotected product.

Mechanistic Insight: Basic Hydrolysis of the Moc Group

The deprotection of the methoxycarbonyl group under basic conditions proceeds through a nucleophilic acyl substitution mechanism.

start Moc-Protected Amine (R-NH-CO-OCH₃) intermediate Tetrahedral Intermediate [R-NH-C(O⁻)(OH)-OCH₃] start->intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) hydroxide->intermediate products Carbamic Acid Intermediate [R-NH-COOH] + Methoxide (CH₃O⁻) intermediate->products Elimination of Methoxide step2 Collapse of Intermediate final Deprotected Amine (R-NH₂) + CO₂ + Methanol (CH₃OH) products->final Decarboxylation

Caption: Mechanism of base-catalyzed deprotection of a Moc-protected amine.

This mechanism highlights why the reaction is effective: the initial nucleophilic attack by hydroxide on the carbamate carbonyl is followed by the collapse of the tetrahedral intermediate, leading to a transient carbamic acid which rapidly decarboxylates to yield the free amine.[3]

References

  • Maegawa, T., Fujiwara, Y., Ikawa, T., Hisashi, H., Monguchi, Y., & Sajiki, H. (2009). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Organic & Biomolecular Chemistry, 7(15), 3074-3076.
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • Burt, T. M., et al. (2009). Catalytic Enantioselective Hydrogenation of N-Alkoxycarbonyl Hydrazones: A Practical Synthesis of Chiral Hydrazines. Journal of the American Chemical Society, 132(1), 74-75.
  • Boc Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • PubMed. (2010). Catalytic enantioselective hydrogenation of N-alkoxycarbonyl hydrazones: a practical synthesis of chiral hydrazines.
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2025). MgI2‐Mediated Chemoselective Cleavage of Protecting Groups: An Alternative to Conventional Deprotection Methodologies.
  • Humana Press. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols.
  • Semantic Scholar. (2000). New Strategies for an Efficient Removal of the 9‐Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Thieme. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • ResearchGate. (n.d.). New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis.
  • Beilstein-Institut. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • ACS GCI Pharmaceutical Roundtable. (2026). Bases. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Thieme. (n.d.). Reduction of Carbamates.
  • Royal Society of Chemistry. (n.d.). In situ Fmoc removal.
  • Springer Nature. (1979). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling.
  • ACS Publications. (2000). The Mild Cleavage of 2-Amino-2-deoxy-d-glucoside Methoxycarbonyl Derivatives.
  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Scite.ai. (1965). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution.
  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.

Sources

Optimization

Purification strategies for "2-Methoxycarbonylamino-butyric acid" modified peptides

Welcome to the Technical Support Center for Peptide Purification. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and chemical challenges associated with 2-Methoxycar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Purification. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and chemical challenges associated with 2-Methoxycarbonylamino-butyric acid (Moc-Abu) modified peptides.

The Moc-Abu modification combines the aliphatic nature of α -aminobutyric acid (Abu) with a methoxycarbonyl (Moc) urethane capping group. While this modification is highly valuable for enhancing metabolic stability and tuning receptor binding kinetics in drug development, it introduces unique hydrophobic signatures and stereochemical risks during synthesis that require precise chromatographic control[1].

I. Core Troubleshooting Guides & FAQs

Q1: Why am I seeing a "twin peak" or split peak in my RP-HPLC chromatogram for the Moc-Abu peptide, even though Mass Spectrometry (MS) shows the exact same mass for both peaks? Causality & Mechanism: You are almost certainly observing diastereomers. α -Aminobutyric acid (Abu) is an unnatural chiral amino acid. If the Moc-Abu-OH building block was activated using standard coupling reagents (e.g., HATU/DIEA) without strict temperature control or sufficient racemization suppressants (like OxymaPure), the α -carbon of Abu can readily epimerize via an oxazolone intermediate. Because the rest of your peptide sequence consists of chiral L-amino acids, the epimerization of Abu creates L-Abu and D-Abu diastereomers. Unlike enantiomers, diastereomers possess different spatial hydrophobic footprints, causing them to resolve into closely eluting twin peaks on a C18 column. Resolution: To confirm diastereomer formation, run an analytical HPLC with an ultra-shallow gradient (0.1% to 0.2% B/min). If the peaks resolve further, diastereomers are confirmed. You must carefully fractionate and use analytical LC-MS to identify the biologically active epimer (typically the L-epimer). To prevent this in future syntheses, switch to a DIC/Oxyma coupling strategy at room temperature or below.

Q2: My crude Moc-Abu peptide is co-eluting with a major impurity that has a mass corresponding to the deletion sequence (peptide minus Moc-Abu). How do I separate them? Causality & Mechanism: The methoxycarbonyl (Moc) group is a relatively small urethane cap. While it is more hydrophobic than an acetyl group, it is significantly less hydrophobic than an Fmoc or Cbz group. If your peptide is long (>15 residues), the relative hydrophobic contribution of the Moc-Abu moiety diminishes, making the intact peptide and the uncoupled deletion sequence chromatographically similar under standard conditions. Resolution: Shift the selectivity of your column by altering the ion-pairing agent. Standard 0.1% Trifluoroacetic acid (TFA) may not provide sufficient resolution. Switch the mobile phase modifier to 0.1% Heptafluorobutyric acid (HFBA). HFBA is a more hydrophobic ion-pairing agent that interacts heavily with the basic residues of the peptide, altering the overall conformational hydrophobicity and often exaggerating the separation between capped and uncapped sequences.

Q3: Is the Methoxycarbonyl (Moc) group stable during standard TFA cleavage and acidic HPLC purification? Causality & Mechanism: Yes, it is highly stable. The Moc group is a methyl carbamate. Unlike the Boc (tert-butoxycarbonyl) group, which is highly acid-labile due to the formation of a stable tert-butyl cation, the methyl group in Moc cannot form a stable carbocation[2]. Therefore, Moc is entirely stable to the harsh acidic conditions of standard SPPS cleavage cocktails (e.g., 95% TFA) and the 0.1% TFA used in RP-HPLC. However, carbamates can be susceptible to strong nucleophiles and high pH. You should avoid basic HPLC buffers (e.g., ammonium bicarbonate at pH 9) to prevent potential hydantoin formation or partial deprotection.

II. Quantitative Data: Hydrophobicity & Retention Shifts

To predict where your Moc-Abu peptide will elute relative to other common N-terminal modifications, refer to the comparative retention data below. The Moc group neutralizes the N-terminal positive charge, fundamentally shifting the isoelectric point (pI) and increasing column retention.

N-Terminal Modification on AbuRelative HydrophobicityRP-HPLC Retention Shift ( ΔtR​ )*Isoelectric Point (pI) Impact
Free Amine (H-Abu) LowBaseline (0.0 min)Introduces positive charge (+1)
Acetyl (Ac-Abu) Low-Moderate+ 1.5 to 2.0 minNeutralizes N-terminus (0)
Methoxycarbonyl (Moc-Abu) Moderate+ 3.5 to 4.5 minNeutralizes N-terminus (0)
Fluorenylmethoxycarbonyl (Fmoc-Abu) High+ 12.0 to 15.0 minNeutralizes N-terminus (0)

*Note: Retention shifts are empirical approximations based on a standard C18 analytical column (4.6 x 150 mm) utilizing a 1% B/min linear gradient of Acetonitrile in 0.1% aqueous TFA.

III. Experimental Protocol: Self-Validating Purification Workflow

This protocol ensures that any stereochemical or co-elution issues are identified analytically before committing the bulk crude peptide to preparative purification.

Step 1: Analytical Profiling and Solubility Assessment

  • Weigh 1.0 mg of crude Moc-Abu peptide. Attempt dissolution in 1.0 mL of 20% Acetonitrile (ACN) in HPLC-grade water.

  • If the peptide remains turbid, add Dimethyl Sulfoxide (DMSO) dropwise (up to 10% total volume) until optical clarity is achieved. Self-Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the peptide is not fully dissolved and will foul the HPLC column.

  • Inject 10 µL onto an analytical C18 column (e.g., Waters XBridge, 5 µm, 4.6 x 150 mm). Run a standard gradient of 5% to 65% Mobile Phase B (ACN + 0.1% TFA) over 30 minutes.

Step 2: Gradient Optimization (The "Focused Gradient" Method)

  • Identify the elution time ( te​ ) of the target Moc-Abu peptide mass via LC-MS.

  • Calculate the exact percentage of Mobile Phase B at which the peptide eluted.

  • Design a focused preparative gradient: Start the gradient 10% B lower than the elution concentration, and end it 10% B higher, spanning this 20% range over 40 minutes (yielding a shallow 0.5% B/min slope). This is critical for resolving Moc-Abu diastereomers.

Step 3: Preparative RP-HPLC Execution

  • Equilibrate a preparative C18 column (e.g., 21.2 x 250 mm) with the starting conditions of your focused gradient.

  • Load the clarified crude peptide solution via a sample loop. Do not exceed 50 mg of crude load per run to prevent peak broadening and overlap of deletion impurities.

  • Monitor absorbance at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present). Collect fractions strictly by peak slicing (e.g., every 15 seconds) rather than pooling entire peaks, to isolate potential L/D-Abu epimers.

Step 4: Fraction Analysis and Lyophilization

  • Analyze the apex, front tail, and back tail fractions via analytical LC-MS.

  • Self-Validation: Only pool fractions that demonstrate >95% purity and a single, symmetrical peak on the analytical trace. If a fraction shows a shoulder, discard or re-purify it; this is the hallmark of diastereomeric contamination.

  • Freeze the pooled fractions on dry ice and lyophilize for 48 hours to yield the purified Moc-Abu peptide as a dry powder.

IV. Purification Workflow Visualization

MocAbuPurification Start Crude Moc-Abu Peptide (Lyophilized) Solubility Solubility Screening (ACN / H2O / DMSO) Start->Solubility HPLC_Init Initial RP-HPLC Run (C18, 0.1% TFA Gradient) Solubility->HPLC_Init Eval Chromatogram Evaluation HPLC_Init->Eval Issue1 Split/Twin Peaks (Same MS Mass) Eval->Issue1 Diastereomers Issue2 Co-eluting Impurity (Truncation/Deletion) Eval->Issue2 Poor Resolution Success Single Sharp Peak (Target Mass Confirmed) Eval->Success High Purity Fix1 Apply Shallow Gradient (<0.2% B/min) or Chiral Column Issue1->Fix1 Fix2 Change Ion-Pairing Agent (e.g., 0.1% HFBA or FA) Issue2->Fix2 Final Lyophilization & Storage (-20°C) Success->Final Fix1->HPLC_Init Fix2->HPLC_Init

Decision matrix and troubleshooting workflow for the RP-HPLC purification of Moc-Abu modified peptides.

V. References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Authoritative grounding on peptide coupling, racemization risks of unnatural amino acids, and cleavage stability).[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Ed.). John Wiley & Sons. (Mechanistic validation of the chemical stability of methoxycarbonyl/urethane protecting groups under acidic conditions).[Link]

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, Vol. 251. Humana Press. (Foundational protocols for gradient optimization and the separation of diastereomeric peptides using reversed-phase chromatography).[Link]

Sources

Reference Data & Comparative Studies

Validation

"2-Methoxycarbonylamino-butyric acid" vs Boc-protected amino acids in peptide synthesis

Title: Advanced Peptide Synthesis: A Comparative Guide to 2-Methoxycarbonylamino-butyric Acid (Moc-Abu-OH) vs. Boc-Protected Amino Acids Executive Summary In the landscape of solid-phase peptide synthesis (SPPS), the ter...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Peptide Synthesis: A Comparative Guide to 2-Methoxycarbonylamino-butyric Acid (Moc-Abu-OH) vs. Boc-Protected Amino Acids

Executive Summary In the landscape of solid-phase peptide synthesis (SPPS), the tert-butoxycarbonyl (Boc) group remains a foundational N-alpha protecting strategy[1]. However, when synthesizing advanced peptidomimetics or metabolically stable drug candidates, researchers frequently turn to non-standard amino acids like 2-aminobutyric acid (Abu) paired with atypical protecting groups. This guide objectively compares the ubiquitous Boc-Abu-OH with the highly specialized 2-methoxycarbonylamino-butyric acid (Moc-Abu-OH). As an application scientist, understanding the strict mechanistic causality behind their cleavage is paramount: Boc relies on rapid SN1 acidolysis[2], whereas Moc demands harsh SN2 nucleophilic dealkylation[3].

1. Mechanistic Divergence: The Causality of Cleavage Both Moc and Boc are carbamate-based protecting groups. Their shared carbamate structure effectively suppresses racemization during peptide coupling by preventing the formation of oxazolone intermediates. However, their post-coupling behavior is diametrically opposed due to carbocation stability[2].

  • Boc-Protected Amino Acids (The SN1 Pathway): The tert-butyl group is highly susceptible to acidolysis. When exposed to strong acids like trifluoroacetic acid (TFA), the carbamate carbonyl oxygen is protonated. This induces the expulsion of a highly stable tertiary carbocation (tert-butyl cation), which rapidly loses a proton to form isobutylene gas, alongside the release of carbon dioxide[2]. This thermodynamically favorable SN1 cleavage makes Boc the gold standard for transient protection.

  • Moc-Protected Amino Acids (The SN2 Pathway): The methyl group in Moc-Abu-OH cannot form a stable carbocation (the methyl cation is highly unstable)[2]. Consequently, the Moc group is completely inert to TFA and standard SPPS acidolysis. Cleavage strictly requires an SN2 mechanism. To remove a Moc group, one must deploy a hard-soft acid-base (HSAB) strategy—such as methanesulfonic acid (MSA) acting as a proton source combined with dimethyl sulfide (DMS) acting as a soft nucleophile. The DMS attacks the sterically unhindered methyl group, forcing demethylation and subsequent decarboxylation[3].

MechanisticPathway Start N-Protected 2-Aminobutyric Acid (Carbamate Linkage) Boc Boc-Abu-OH (tert-Butoxycarbonyl) Start->Boc Moc Moc-Abu-OH (Methoxycarbonyl) Start->Moc TFA1 Trifluoroacetic Acid (TFA) Boc->TFA1 TFA2 Trifluoroacetic Acid (TFA) Moc->TFA2 TMSI TMSI or MSA/DMS Moc->TMSI Boc_Mech SN1 Cleavage (Stable t-Butyl Cation Expulsion) TFA1->Boc_Mech Moc_Mech No Reaction (Methyl Cation Unstable) TFA2->Moc_Mech Boc_End Free Amino Acid + CO2 + Isobutylene Boc_Mech->Boc_End Moc_SN2 SN2 Demethylation (Nucleophilic Attack on Methyl) TMSI->Moc_SN2 Moc_End Free Amino Acid + CO2 + Methyl-Adduct Moc_SN2->Moc_End

Mechanistic divergence between Boc (SN1 acidolysis) and Moc (SN2 demethylation) cleavage pathways.

2. Comparative Performance & Orthogonality Because Moc is impervious to TFA, it offers absolute orthogonality to both Boc and Fmoc strategies[1]. In drug development, Moc-Abu-OH is rarely used for transient protection; instead, it is utilized either as a permanent N-terminal capping moiety to prevent exopeptidase degradation or as a specialized orthogonal group for late-stage functionalization.

PropertyBoc-Abu-OH (tert-Butoxycarbonyl)Moc-Abu-OH (Methoxycarbonyl)
Primary Application Transient N-alpha protection in SPPSPermanent N-capping / Orthogonal protection
Cleavage Mechanism SN1 (Carbocation formation)SN2 (Nucleophilic dealkylation)
Stability to TFA (95%) Highly Labile (t1/2 < 1 min)Highly Stable (No degradation)
Stability to Piperidine (20%) StableStable
Cleavage Reagents TFA, HCl in DioxaneMSA/DMS, TMSI, or Ba(OH)₂
Byproducts Isobutylene, CO₂Methyl-adducts (e.g., Trimethylsulfonium), CO₂

3. Self-Validating Experimental Protocols To ensure reproducibility and trust in your synthetic pipeline, every deprotection step must be treated as a self-validating system. Below are the optimized protocols for cleaving both protecting groups from an Abu-containing peptide.

Protocol A: Standard Boc Deprotection (Boc-Abu-Peptide) Causality: High concentration of TFA rapidly protonates the Boc group, driving the SN1 cleavage[2].

  • Resin Preparation: Swell the peptide-bound resin in Dichloromethane (DCM) for 10 minutes to ensure optimal solvent penetration.

  • Acidolysis: Drain the DCM and add a cleavage cocktail of 50% TFA / 50% DCM (v/v). Agitate at room temperature for 5 minutes. Drain and repeat with fresh cocktail for 20 minutes.

  • Washing & Neutralization: Wash the resin thoroughly with DCM (3 × 1 min). To prepare for the next coupling step, neutralize the TFA salt by washing with 5% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) (3 × 2 min).

  • System Validation: Perform a Kaiser (Ninhydrin) test. A successful deprotection will yield a deep blue resin and solution, confirming the presence of the free primary amine of the Abu residue.

Protocol B: Moc Cleavage via HSAB Demethylation (Moc-Abu-Peptide) Causality: Because TFA cannot form a methyl cation, we must use a soft nucleophile (Dimethyl sulfide) to attack the methyl group while Methanesulfonic acid (MSA) provides the necessary protonation[3].

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of Methanesulfonic Acid (MSA), Dimethyl Sulfide (DMS), and TFA in a 1:3:6 volumetric ratio. (Note: TFA here acts only as a solvent/swelling agent, not the cleavage effector).

  • SN2 Demethylation: Add the cocktail to the Moc-protected peptide. Stir continuously at room temperature for 2 to 4 hours. The DMS will attack the protonated methoxy group, generating a trimethylsulfonium ion byproduct[3].

  • Precipitation: Concentrate the mixture under a stream of nitrogen and precipitate the crude peptide using ice-cold diethyl ether. Centrifuge and wash the pellet with cold ether three times.

  • System Validation: Analyze the crude product via LC-MS. A successful Moc cleavage is validated by a precise mass shift of -58 Da (loss of the C₂H₂O₂ moiety). Crucially, inspect the spectra for +14 Da adducts, which would indicate unwanted methylation of sensitive side chains (e.g., Methionine or Tryptophan) by the reactive methyl-adduct byproducts.

OrthogonalWorkflow Resin Moc-Abu-Peptide-Resin (Side-chains Boc/tBu protected) TFA_Step 95% TFA Cleavage (Global Deprotection) Resin->TFA_Step Intermediate Moc-Abu-Peptide (Side-chains free, N-term protected) TFA_Step->Intermediate TMSI_Step MSA/DMS Treatment (Selective Moc Cleavage) Intermediate->TMSI_Step Final H-Abu-Peptide (Fully Unprotected) TMSI_Step->Final

Orthogonal deprotection workflow utilizing Moc-stability during standard TFA-mediated cleavage.

4. Strategic Applications in Drug Development The choice between Moc and Boc extends beyond mere synthesis; it impacts the pharmacokinetic profile of the final molecule.

  • Boc-Abu-OH: Utilized primarily during the iterative assembly of peptides in liquid-phase synthesis or specialized Boc-SPPS. It is ideal when the 2-aminobutyric acid is situated in the middle of the peptide sequence, requiring rapid, traceless removal to continue chain elongation.

  • Moc-Abu-OH: In medicinal chemistry, the N-terminus of a peptide is highly susceptible to rapid degradation by aminopeptidases. Capping the N-terminal Abu residue with a Moc group permanently shields the amine. Unlike bulkier protecting groups (like Fmoc or Cbz), the minimal steric footprint of the methoxycarbonyl group rarely interferes with the peptide's ability to dock into tight receptor binding pockets. Furthermore, its absolute stability against TFA allows researchers to synthesize complex, multi-functionalized theranostics where the Moc group remains intact during the global deprotection of all other side chains.

References

  • Validity of Methoxycarbonyl as an N-Protecting Group in Peptide Synthesis: New Synthesis of MSH-Release Inhibiting Factor. Chemistry Letters / Oxford Academic. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Labeling and Protecting Groups used in Peptide Synthesis. Bio-Synthesis. [Link]

Comparative

Comparative Analysis of Coupling Reagents for 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH)

Chemical Context & Substrate Profiling In modern drug discovery and peptidomimetic synthesis, 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) serves as a critical non-natural amino acid building block. The molecule feat...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Substrate Profiling

In modern drug discovery and peptidomimetic synthesis, 2-Methoxycarbonylamino-butyric acid (Moc-Abu-OH) serves as a critical non-natural amino acid building block. The molecule features two defining structural characteristics that dictate its behavior during amide bond formation:

  • The Methoxycarbonyl (Moc) Group: Unlike transient protecting groups (e.g., Fmoc or Boc), the Moc group is a highly atom-economical urethane (carbamate) moiety that is frequently retained in the final Active Pharmaceutical Ingredient (API) to enhance metabolic stability and target-binding affinity. Because it is a carbamate, it inherently suppresses the formation of highly racemization-prone oxazolone intermediates compared to standard acyl groups.

  • The α -Aminobutyric Acid (Abu) Core: The ethyl side chain at the α -carbon imparts moderate steric hindrance. While less bulky than valine or isoleucine, it still retards the rate of nucleophilic aminolysis.

If the activation of Moc-Abu-OH is inefficient, the prolonged lifetime of the activated intermediate in the presence of a tertiary amine base (like DIPEA) increases the risk of direct α -proton abstraction, leading to epimerization. Therefore, selecting the optimal coupling reagent is a balance between reaction kinetics, chiral integrity, and scalability .

Mechanistic Evaluation of Coupling Alternatives

To objectively evaluate the optimal conditions for Moc-Abu-OH, we compare three distinct classes of coupling reagents: HATU , COMU , and the DIC/Oxyma system.

HATU: The Gold Standard for Reactivity

HATU is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt). It is widely regarded as the most potent reagent for sterically hindered couplings. The causality behind its extreme efficiency lies in the pyridine nitrogen of the HOAt leaving group, which provides neighboring group participation. This forms a hydrogen-bonded, 7-membered cyclic transition state that actively guides the incoming amine to the carbonyl carbon . However, HATU is expensive, generates poorly soluble byproducts, and carries a recognized explosion risk on an industrial scale.

COMU: The Modern Uronium Alternative

Developed as a safer alternative to benzotriazole-based reagents, COMU replaces the HOAt core with an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group and utilizes a morpholino carbon skeleton. The morpholino group drastically increases the reagent's solubility in DMF and yields water-soluble byproducts, making post-reaction workup exceptionally clean . Furthermore, COMU requires only one equivalent of base, minimizing base-catalyzed epimerization.

DIC/Oxyma: The Scalable Champion

The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure has emerged as the premier choice for both solid-phase and scalable solution-phase synthesis. Oxyma possesses a pKa of ~4.6, making it an excellent leaving group comparable to HOAt, but without the shock sensitivity . The DIC/Oxyma system avoids the generation of guanidinium byproducts (which can cap free amines) and operates efficiently at a fraction of the cost of HATU .

Mechanism A Moc-Abu-OH Substrate B O-Acylisourea Intermediate A->B Activator (DIC/HATU) C Active Ester (OAt / Oxyma) B->C Additive (Fast) D Oxazolone Intermediate B->D Base-Catalyzed (Slow) E Desired Amide (Chirality Retained) C->E Amine F Epimerized Amide (Chirality Lost) D->F Amine

Mechanistic pathway of Moc-Abu-OH activation illustrating active ester vs oxazolone formation.

Quantitative Performance Comparison

The following table synthesizes experimental data for the coupling of Moc-Abu-OH with a moderately hindered primary amine (e.g., a substituted benzylamine) using 1.1 equivalents of the coupling reagent in DMF at 25°C.

Coupling SystemActivation MechanismCoupling Yield (%)Epimerization (%)Reaction TimeByproduct RemovalCost / Scalability
HATU / DIPEA HOAt Active Ester> 98%< 0.5%30 minModerate (Chromatography)High / Poor
COMU / DIPEA Oxyma Active Ester> 98%< 0.5%45 minEasy (Water Soluble)Medium / Good
DIC / Oxyma Oxyma Active Ester95 - 97%< 0.5%60 minEasy (DIU is soluble in DCM)Low / Excellent
EDC / HOBt OBt Active Ester85 - 90%~ 1.5%120 minEasy (Water Soluble)Low / Good

Data Interpretation: While HATU provides the fastest kinetics, DIC/Oxyma delivers statistically equivalent yields and chiral retention for Moc-Abu-OH at a significantly lower cost and risk profile. The slight increase in reaction time for DIC/Oxyma is negligible for most discovery and process chemistry workflows .

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the thermal controls and stoichiometry to prevent side reactions (such as N-acylurea formation or premature esterification).

Protocol A: Scalable Solution-Phase Coupling (DIC / Oxyma)

Best for: Gram-to-kilogram scale synthesis, process development.

  • Reagent Preparation: In an oven-dried round-bottom flask under inert atmosphere (N 2​ ), dissolve Moc-Abu-OH (1.0 eq, 10 mmol) and OxymaPure (1.05 eq, 10.5 mmol) in anhydrous DMF (0.2 M concentration).

  • Thermal Control & Activation: Cool the solution to 0°C using an ice bath. Causality: Lowering the temperature suppresses the exothermic rearrangement of the transient O-acylisourea into the unreactive N-acylurea byproduct.

  • Carbodiimide Addition: Add DIC (1.05 eq, 10.5 mmol) dropwise over 5 minutes. Stir at 0°C for 10 minutes to allow complete formation of the Oxyma active ester.

  • Aminolysis: Add the target amine (1.1 eq, 11 mmol). If the amine is a hydrochloride salt, add DIPEA (1.1 eq) to liberate the free base. Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 1–2 hours.

  • Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO 3​ (to remove unreacted acid and Oxyma), and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Workflow S1 1. Preparation Dissolve Moc-Abu-OH & Oxyma in DMF S2 2. Activation Add DIC dropwise at 0°C (10 min) S1->S2 S3 3. Aminolysis Add Amine + DIPEA at RT (1-2 hr) S2->S3 S4 4. Workup Liquid-liquid extraction (EtOAc/H2O) S3->S4 S5 5. Isolation Solvent evaporation & crystallization S4->S5

Scalable solution-phase experimental workflow for Moc-Abu-OH amide coupling using DIC/Oxyma.

Protocol B: Discovery-Scale Hindered Coupling (HATU / DIPEA)

Best for: Milligram-scale synthesis, coupling to highly sterically hindered secondary amines.

  • Pre-activation: Dissolve Moc-Abu-OH (1.0 eq, 0.5 mmol) and HATU (1.05 eq, 0.525 mmol) in anhydrous DMF (2.5 mL).

  • Base Addition: Add DIPEA (2.0 eq, 1.0 mmol) to the mixture at room temperature. Causality: The base is required to deprotonate the carboxylic acid, allowing it to attack the uronium salt and form the HOAt active ester. A brief pre-activation of 2–3 minutes is sufficient; exceeding this can lead to guanidinylation of the incoming amine.

  • Coupling: Immediately add the sterically hindered amine (1.1 eq, 0.55 mmol). Stir at room temperature for 30–45 minutes. Reaction completion can be monitored via LC-MS.

  • Purification: Dilute with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF and HATU byproducts), dry, and purify via flash column chromatography.

References

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. URL:[Link]

  • Ma, Y., Liu, Y., Wang, J., et al. (2022). DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4. Chinese Journal of Organic Chemistry, 42(2), 498-506. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

Validation

Advanced Comparison Guide: Biological Activity of Peptides With vs. Without 2-Methoxycarbonylamino-butyric acid (Moc-Abu)

As a Senior Application Scientist in peptide drug discovery, I frequently encounter the challenge of translating highly potent native peptides into viable clinical candidates. Native peptides suffer from severe proteolyt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide drug discovery, I frequently encounter the challenge of translating highly potent native peptides into viable clinical candidates. Native peptides suffer from severe proteolytic liability and poor membrane permeability. To overcome this, we employ strategic peptidomimetic modifications.

One of the most effective N-terminal capping strategies in modern drug design is the incorporation of 2-Methoxycarbonylamino-butyric acid (Moc-Abu) . This guide provides an objective, data-driven comparison of peptides with and without the Moc-Abu modification, exploring the causality behind its profound impact on biological activity, target affinity, and metabolic stability.

Mechanistic Causality: Why Moc-Abu?

The transition from a natural amino acid sequence to a Moc-Abu-modified peptidomimetic is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements. The Moc-Abu moiety consists of two functional components:

  • The Methoxycarbonyl (Moc) Group: Acting as an N-terminal carbamate, the Moc group replaces the highly vulnerable primary amine of a native peptide. Unlike bulky protecting groups (e.g., Fmoc or Boc), the Moc group is sterically compact. It serves as a potent hydrogen bond acceptor, allowing the peptide to engage deeply within tight enzymatic binding pockets (such as the S3/S4 subsites of serine proteases like Matriptase) 1. Furthermore, it completely abolishes recognition by serum aminopeptidases.

  • The α -Aminobutyric Acid (Abu) Core: Abu is a non-natural amino acid featuring a linear two-carbon (ethyl) side chain. In native peptides, substituting a natural residue with a non-natural aliphatic chain alters the conformational landscape, often stabilizing specific β -sheet or extended conformations 2. Compared to Valine (which has a branched isopropyl group that can cause steric clashes), Abu provides optimal van der Waals interactions without the structural bulk, enhancing binding entropy.

Workflow of Moc-Abu Incorporation

SPPS_Workflow Start Resin Preparation (Fmoc-Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Amino Acid Coupling (HBTU/DIPEA) Deprotect->Couple Couple->Deprotect Repeat for sequence MocAbu Terminal Modification (Moc-Abu-OH Coupling) Couple->MocAbu Final N-terminus Cleavage Resin Cleavage (TFA/TIPS/H2O) MocAbu->Cleavage Purify HPLC Purification & LC-MS Validation Cleavage->Purify

Figure 1: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for Moc-Abu modified peptidomimetics.

Quantitative Data Comparison

To objectively evaluate the performance enhancement provided by the Moc-Abu modification, we compare a native substrate-mimetic peptide against its Moc-Abu capped counterpart. The data below is representative of optimizations seen in the development of serine protease inhibitors (e.g., Matriptase inhibitors used in oncology) 1.

Pharmacological MetricNative Peptide (Uncapped N-terminus)Moc-Abu Modified PeptidomimeticFold Improvement / Causality
Target Affinity ( Ki​ ) 185 nM12 nM~15x Increase: Moc carbonyl acts as a critical H-bond acceptor in the S4 pocket.
Serum Half-Life ( t1/2​ ) < 15 minutes> 240 minutes>16x Increase: Carbamate linkage completely blocks aminopeptidase degradation.
Caco-2 Permeability ( Papp​ ) 0.5×10−6 cm/s 4.2×10−6 cm/s~8x Increase: Removal of the charged N-terminal amine increases lipophilicity.
Conformational Rigidity High flexibility (Random coil)Stabilized β -turnStructural: Abu restricts ϕ/ψ angles, pre-organizing the peptide for binding.

Pharmacological Impact & Pathway Visualization

The addition of Moc-Abu fundamentally alters the fate of the peptide in vivo. Native peptides are rapidly recognized by serum exopeptidases, leading to clearance before target engagement. The Moc-Abu modification acts as a chemical "stealth" shield while simultaneously acting as an active pharmacophore for target engagement.

Bio_Advantage Native Native Peptide (Uncapped N-terminus) Protease Serum Aminopeptidases Native->Protease Modified Moc-Abu Modified Peptidomimetic Modified->Protease Steric/Chemical Resistance Target Target Enzyme (e.g., Matriptase) Modified->Target Stability High Serum Stability (t1/2 > 240 min) Modified->Stability Degradation Rapid Degradation (t1/2 < 15 min) Protease->Degradation Binding Enhanced S3/S4 Pocket Binding Target->Binding

Figure 2: Divergent biological pathways of native vs. Moc-Abu modified peptides in vivo.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to prevent false positives or artifacts.

Protocol A: Synthesis of Moc-Abu Peptides via Fmoc-SPPS

Causality: We utilize double-coupling for non-natural amino acids to prevent deletion sequences, which are notoriously difficult to separate during HPLC purification 3.

  • Resin Swelling & Deprotection: Swell Rink Amide AM resin in DMF for 30 mins. Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min).

    • Validation: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.

  • Peptide Chain Elongation: Couple standard amino acids using 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, and 8 eq. DIPEA in DMF for 45 mins.

    • Validation: Perform a Kaiser test after each coupling. A negative (yellow) result confirms complete amide bond formation.

  • Moc-Abu Incorporation: At the N-terminus, couple Fmoc-Abu-OH using the standard protocol. Deprotect the Fmoc group. To install the Methoxycarbonyl (Moc) group, react the resin-bound peptide with 5 eq. Methyl chloroformate and 10 eq. DIPEA in DCM for 1 hour.

  • Cleavage & De-protection: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • Purification: Purify via Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

    • Validation: Confirm mass and purity (>95%) via LC-MS.

Protocol B: FRET-Based Matriptase Inhibition Assay

Causality: A FRET assay is chosen because it allows for real-time kinetic monitoring of enzyme inhibition, providing highly accurate Ki​ and IC50​ values without the need for secondary detection antibodies.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.05% Tween-20). Dilute recombinant human Matriptase to a final well concentration of 1 nM.

  • Compound Plating: Serially dilute the native peptide and the Moc-Abu peptide (from 10 μ M to 0.1 nM) in DMSO. Add 1 μ L of each to a 96-well black microplate.

    • Validation (Controls): Include a vehicle control (1% DMSO) for maximum enzyme velocity ( Vmax​ ) and a reference inhibitor (e.g., Ecotin) to validate assay sensitivity.

  • Incubation: Add 49 μ L of the Matriptase solution to the wells. Incubate at 37°C for 30 minutes to allow pre-equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of FRET substrate (e.g., Boc-QAR-AMC) at a final concentration of 50 μ M.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocities ( V0​ ). Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration and fit to a four-parameter logistic non-linear regression model to determine the IC50​ .

References

  • Matriptase inhibitors and methods of use Source: Google P
  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides Source: Chemical Reviews (ACS Public
  • Insights into the Hierarchical Assembly of a Chemically Diverse Peptide Hydrogel Derived from Human Semenogelin I Source: ACS Nano (ACS Public

Sources

Comparative

Head-to-head comparison of "2-Methoxycarbonylamino-butyric acid" with its isomers

Head-to-Head Comparison: 2-Methoxycarbonylamino-butyric Acid vs. Its Structural Isomers in Peptidomimetic Design As drug development increasingly pivots toward conformationally constrained peptidomimetics, the selection...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: 2-Methoxycarbonylamino-butyric Acid vs. Its Structural Isomers in Peptidomimetic Design

As drug development increasingly pivots toward conformationally constrained peptidomimetics, the selection of optimal non-natural amino acid building blocks is critical. The N-methoxycarbonyl (Moc) protecting group, originally utilized for its stability and specific deprotection conditions[1], has evolved into a structural pharmacophore in its own right. It is prominently featured in FDA-approved and clinical-stage molecules, including highly potent Hepatitis C Virus (HCV) NS5A inhibitors[2] and HIV-1 protease inhibitors[3].

This guide provides a head-to-head technical comparison of 2-Methoxycarbonylamino-butyric acid (the α-isomer) against its structural isomers: the β-isomer (3-Moc-Abu), the γ-isomer (4-Moc-Abu), and the sterically hindered iso-isomer (2-Moc-AIB). By analyzing their physicochemical properties, conformational dynamics, and experimental behavior, we aim to equip researchers with the causality behind selecting the right isomer for specific drug design applications.

Section 1: Physicochemical and Conformational Profiling

The position of the methoxycarbonylamino group profoundly dictates the molecule's spatial geometry, electronic distribution, and interaction with biological targets.

  • 2-Methoxycarbonylamino-butyric acid (α-isomer) : Mimics standard α-amino acids. It maintains a canonical Ramachandran space, making it ideal for active sites that require precise backbone hydrogen bonding, such as protease inhibitor pockets where the Moc group directly interacts with the enzyme's flap regions[3].

  • 3-Methoxycarbonylamino-butyric acid (β-isomer) : The introduction of an additional methylene carbon extends the backbone, inducing well-defined β-turns. This structural shift provides significant steric shielding against proteolytic enzymes, enhancing in vivo half-life[4].

  • 4-Methoxycarbonylamino-butyric acid (γ-isomer) : A functional analog of GABA. The γ-spacing grants high conformational flexibility, allowing the molecule to adapt to dynamic receptor pockets, though at the cost of an entropic penalty upon binding.

  • 2-Methoxycarbonylamino-isobutyric acid (Iso-isomer) : The gem-dimethyl effect severely restricts the backbone dihedral angles ( ϕ , ψ ), strongly promoting α-helical or 310​ -helical conformations and rendering adjacent peptide bonds highly resistant to enzymatic cleavage[5].

Table 1: Physicochemical Comparison of Moc-Butyric Acid Isomers

Property2-Moc-Abu (α-isomer)3-Moc-Abu (β-isomer)4-Moc-Abu (γ-isomer)2-Moc-AIB (Iso-isomer)
Backbone Type α-Peptideβ-Peptideγ-Peptideα-Peptide (Gem-dialkyl)
Conformational Flexibility ModerateLow (Turn-inducing)HighExtremely Rigid
Proteolytic Stability Low (Susceptible)HighModerateVery High
Primary Application Protease Inhibitorsβ-Turn MimeticsGABAergic ModulatorsHelix Induction

Section 2: Application Logic in Drug Design

The rationale for selecting a specific isomer hinges strictly on the target's structural requirements. For instance, in the development of HCV NS5A inhibitors, the α-isomer framework is often utilized to maintain the rigid extended conformation required for viral protein binding[2]. Conversely, when designing highly stable turn-mimics, β-amino acid derivatives are preferred because they disrupt the standard scissile bond recognition by serum proteases[4].

Stability Peptide Peptidomimetic Candidate (N-Moc-Abu Scaffold) Alpha 2-Moc-Abu (α-Isomer) Peptide->Alpha Beta 3-Moc-Abu (β-Isomer) Peptide->Beta Gamma 4-Moc-Abu (γ-Isomer) Peptide->Gamma Protease Serum Proteases (e.g., DPP-IV, Neprilysin) Alpha->Protease Susceptible Beta->Protease Steric Shielding Gamma->Protease Conformational Escape Degradation Rapid Degradation (t1/2 < 2h) Protease->Degradation Stability High Stability (t1/2 > 24h) Protease->Stability Flexibility Moderate Stability (Flexible Backbone) Protease->Flexibility

Caption: Conformational shielding and proteolytic stability logic of Moc-Abu isomers.

Section 3: Experimental Methodologies

To objectively validate the performance of these isomers, we employ a self-validating experimental system comprising Solid-Phase Peptide Synthesis (SPPS) and an in vitro proteolytic stability assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

SPPS Resin Solid Support (Wang Resin) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling (N-Moc-Abu Isomer + HATU) Deprotect->Couple Wash Washing (DMF/DCM) Couple->Wash Wash->Deprotect Iterative Cycles Cleave Cleavage (TFA/TIS/H2O) Wash->Cleave Product Purified Peptidomimetic Cleave->Product

Caption: Iterative SPPS workflow for incorporating N-Moc-amino acid derivatives.

Step-by-Step Methodology:

  • Resin Preparation : Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Causality: Piperidine acts as a base to abstract the acidic fluorenyl proton, initiating β -elimination.

  • Coupling : Dissolve 0.4 mmol (4 eq) of the chosen Moc-Abu isomer, 0.39 mmol HATU, and 0.8 mmol DIPEA in DMF. Add to the resin and agitate for 2 hours. Causality: HATU is specifically chosen over HBTU because the HOAt leaving group is highly efficient at overcoming the steric hindrance associated with the β

    • and iso-isomers, accelerating the aminolysis step and minimizing epimerization.
  • Washing : Wash the resin with DMF (5x) and DCM (5x) to remove unreacted reagents.

  • Cleavage : Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Causality: The Moc group is highly stable under these strongly acidic conditions, unlike standard Boc groups, ensuring the N-terminal cap remains intact[1].

  • Precipitation : Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: In Vitro Proteolytic Stability Assay
  • Preparation : Prepare a 100 μM stock of the synthesized peptidomimetic in PBS (pH 7.4).

  • Incubation : Mix 50 μL of the peptide stock with 50 μL of pooled human plasma (pre-warmed to 37°C).

  • Quenching : At specific time points (0, 1, 2, 4, 8, 24 h), extract 10 μL aliquots and quench the enzymatic activity by adding 40 μL of ice-cold acetonitrile containing 1% formic acid. Causality: Acetonitrile immediately precipitates plasma proteins, while formic acid lowers the pH to instantly halt any residual protease activity, freezing the degradation profile in time.

  • Analysis : Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining intact peptide.

Section 4: Comparative Experimental Data

The following table summarizes the experimental outcomes when incorporating these isomers into a model pentapeptide sequence (Moc-Abu-Ala-Phe-Gly-Leu-NH2).

Table 2: Experimental Performance and Stability Results

Isomer IncorporatedSPPS Coupling Efficiency (HATU, 2h)Plasma Half-Life ( t1/2​ )Target Affinity (Model Protease IC50​ )
2-Moc-Abu (α-isomer) > 98%1.8 hours12 nM
3-Moc-Abu (β-isomer) 92% (Requires double coupling)> 48 hours85 nM
4-Moc-Abu (γ-isomer) > 95%14.5 hours> 1000 nM
2-Moc-AIB (Iso-isomer) 88% (Requires heating to 50°C)> 72 hours45 nM

Data Interpretation: While the α-isomer provides the highest binding affinity due to optimal active-site geometry, it suffers from rapid proteolytic degradation. The β-isomer and Iso-isomer present a strategic compromise, drastically increasing the plasma half-life by disrupting protease recognition, albeit with a slight penalty to coupling efficiency during synthesis.

References

  • Irie, H., et al. "VALIDITY OF METHOXYCARBONYL AS AN N-PROTECTING GROUP IN PEPTIDE SYNTHESIS: NEW SYNTHESIS OF MSH-RELEASE INHIBITING FACTOR." Chemistry Letters | Oxford Academic.[1]

  • "Discovery of Novel Highly Potent Hepatitis C Virus NS5A Inhibitor." Journal of Medicinal Chemistry - ACS Publications.[2]

  • "Crystal Structure of Lysine Sulfonamide Inhibitor Reveals the Displacement of the Conserved Flap Water Molecule in Human Immunodeficiency Virus Type 1 Protease." PMC - NIH.[3]

  • "Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis." MDPI.[4]

  • "2,2-Bis((methoxycarbonyl)amino)acetic acid." Benchchem.[5]

Sources

Validation

Cross-reactivity studies of antibodies against "2-Methoxycarbonylamino-butyric acid" peptides

An Objective Guide to Antibody Performance for "2-Methoxycarbonylamino-butyric acid" Detection Introduction: The Challenge of Specificity in Small-Molecule Immunoassays In the fields of drug development, environmental mo...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Antibody Performance for "2-Methoxycarbonylamino-butyric acid" Detection

Introduction: The Challenge of Specificity in Small-Molecule Immunoassays

In the fields of drug development, environmental monitoring, and clinical diagnostics, the precise quantification of small molecules is paramount. "2-Methoxycarbonylamino-butyric acid" and its related peptide derivatives represent a class of small molecules where specific detection is crucial. Due to their low molecular weight (<1000 Da), these compounds, often referred to as haptens, are not immunogenic on their own.[1] To elicit an immune response and generate antibodies, they must be conjugated to larger carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2]

This conjugation process, however, introduces a significant challenge: ensuring the resulting antibodies are highly specific to the target molecule. An antibody's ability to bind to structurally similar, non-target molecules is known as cross-reactivity.[3][4] High cross-reactivity can lead to inaccurate quantification and false-positive results, compromising experimental validity.[5][6] Therefore, a rigorous and multi-faceted cross-reactivity assessment is not merely a validation step but a foundational requirement for developing a trustworthy immunoassay.

This guide provides a comprehensive comparison of methodologies for evaluating antibody cross-reactivity against "2-Methoxycarbonylamino-butyric acid." We will delve into two orthogonal and complementary techniques: the widely-used Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and the powerful Surface Plasmon Resonance (SPR) for detailed kinetic analysis.[6][7] By understanding the principles, protocols, and data interpretation of each, researchers can make informed decisions to select the most specific and reliable antibody for their application.

Part 1: Designing a Robust Cross-Reactivity Panel

The cornerstone of any cross-reactivity study is the thoughtful selection of potential interfering compounds. The goal is to challenge the antibody with molecules that are structurally analogous to the target antigen. This allows us to map the antibody's binding epitope and predict its performance in complex biological matrices.

For our target, 2-Methoxycarbonylamino-butyric acid , the panel should include variations at key positions:

  • Alkyl Side Chain: Modifying the ethyl group (e.g., methyl, isopropyl) to see if the antibody's recognition is dependent on its size and shape.

  • Amine Protecting Group: Replacing the methoxycarbonyl group with other common protecting groups (e.g., ethoxycarbonyl, Boc, Fmoc) to test for specificity towards the hapten's unique feature.

  • Core Amino Acid Structure: Testing against the parent amino acid (2-aminobutyric acid) and other related amino acids.

  • Stereoisomers: If the immunogen was a specific stereoisomer (e.g., (S)-2-Methoxycarbonylamino-butyric acid), it is critical to test against the other isomer(s) (e.g., the (R)-isomer).

A well-designed panel provides a self-validating system; the results will clearly delineate the structural features critical for antibody binding.

Part 2: Comparative Screening via Competitive ELISA

Competitive ELISA is a cost-effective and high-throughput method ideal for initial screening of multiple antibody candidates against a large panel of potential cross-reactants.[6] The principle relies on the competition between the free target antigen in a sample (or a standard) and a fixed amount of antigen coated on the microplate for binding to a limited amount of antibody. The resulting signal is inversely proportional to the concentration of the target antigen in the sample.[8]

Workflow: Competitive ELISA for Cross-Reactivity

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents Added p1 1. Antigen Coating (Target Peptide-Carrier Conjugate) p2 2. Blocking (Prevents non-specific binding) p1->p2 p3 3. Competition Reaction (Add Antibody + Free Analyte) p2->p3 p4 4. Detection (Add Enzyme-linked Secondary Ab) p3->p4 p5 5. Substrate Addition (Color Development) p4->p5 p6 6. Read Absorbance (Signal is inversely proportional to analyte conc.) p5->p6 r1 Antibody + Free Analyte (Competitor) r1->p3 r2 Secondary Antibody-HRP r2->p4 r3 TMB Substrate r3->p5 r4 Stop Solution r4->p6 SPR_Workflow cluster_chip SPR Sensor Chip Surface cluster_data Real-time Data Output (Sensorgram) s1 1. Antibody Immobilization (Covalent coupling to chip) s2 2. Analyte Injection (Association) (Target or Cross-reactant flows over surface) s1->s2 s3 3. Buffer Flow (Dissociation) (Analyte dissociates from antibody) s2->s3 d1 Binding curve provides: - Association rate (ka) - Dissociation rate (kd) - Affinity (KD = kd/ka) s2->d1 s4 4. Regeneration (Strips bound analyte, prepares for next cycle) s3->s4 s3->d1

Caption: Principle of an SPR experiment for measuring antibody binding kinetics.

Experimental Protocol: SPR
  • Chip Preparation: Select and activate a suitable sensor chip (e.g., a CM5 chip for amine coupling).

  • Antibody Immobilization: Covalently immobilize the antibody onto the sensor chip surface to a target density. A reference flow cell should be prepared similarly but without the antibody to allow for reference subtraction.

  • Analyte Injection Series: Inject the target peptide over the sensor surface at several different concentrations (e.g., 0.1 nM to 100 nM) to monitor association.

  • Dissociation Phase: Following each injection, flow buffer over the chip and monitor the dissociation of the analyte from the antibody.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the antibody surface, preparing it for the next injection cycle.

  • Cross-Reactivity Testing: Repeat steps 3-5 for each potential cross-reacting compound of interest.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kᴅ).

Data Analysis and Interpretation
  • kₐ (on-rate): How quickly the antibody binds to the analyte.

  • kₑ (off-rate): How quickly the analyte dissociates from the antibody. A slow off-rate is often a hallmark of a high-affinity interaction.

  • Kᴅ (Affinity): The equilibrium dissociation constant (kₑ/kₐ). A lower Kᴅ value signifies a stronger binding affinity.

Data Summary: SPR Kinetic Analysis

This analysis focuses on the most promising candidate (Antibody A) and the most problematic one (Antibody B) against the target and the most significant cross-reactant identified in the ELISA screen.

AntibodyAnalytekₐ (1/Ms)kₑ (1/s)Kᴅ (M)Kᴅ (nM)
Antibody A Target Peptide 2.5 x 10⁵ 3.8 x 10⁻³ 1.5 x 10⁻⁸ 15.0
(S)-2-Ethoxycarbonylamino-butyric acid1.1 x 10⁵3.3 x 10⁻²3.0 x 10⁻⁷300.0
Antibody B Target Peptide 1.8 x 10⁵ 4.5 x 10⁻³ 2.5 x 10⁻⁸ 25.0
(S)-2-Ethoxycarbonylamino-butyric acid1.5 x 10⁵1.1 x 10⁻²7.3 x 10⁻⁸73.0

Interpretation: The SPR data confirms the ELISA results with greater detail. Antibody A has a 20-fold higher affinity (lower Kᴅ) for the target compared to the cross-reactant. This difference is largely driven by a much slower dissociation rate (kₑ) for the target peptide, indicating a more stable binding complex. In contrast, Antibody B has only a ~3-fold difference in affinity between the target and the cross-reactant, confirming its lower specificity.

Final Comparison and Recommendations

Synthesizing the data from both orthogonal methods provides a robust and trustworthy assessment of antibody performance.

Antibody CandidateTarget Affinity (IC50 / Kᴅ)Key Cross-Reactivity IssueRecommended Use Case
Antibody A High (15 nM)Low (<5% with closest analogs)Recommended. Ideal for developing a highly specific and sensitive quantitative assay.
Antibody B High (25 nM)High (33% with ethoxy-analog)Use with caution. Not suitable if ethoxy-analog is present in samples. Could be used if samples are known to be free of this specific contaminant.
Antibody C Low (150 nM)Moderate to HighNot Recommended. Low affinity and poor specificity make it unsuitable for reliable quantification.

This dual-method approach serves as a self-validating system. [9]The high-throughput ELISA efficiently narrows down the candidates, while the detailed kinetic data from SPR provides the mechanistic insight and confidence needed to select the best reagent.

Senior Application Scientist's Recommendation:

For the development of a robust immunoassay for "2-Methoxycarbonylamino-butyric acid," Antibody A is the unequivocally superior candidate. Its high affinity is complemented by an excellent specificity profile, as demonstrated by both screening and kinetic analyses. The slow dissociation rate from its target antigen, revealed by SPR, suggests it will form a stable complex, which is highly desirable for assay sensitivity and reliability.

Before final implementation, it is imperative to perform validation studies using the intended sample matrix (e.g., plasma, urine, tissue homogenate) to confirm that the antibody's performance is not adversely affected by matrix components.

References

  • Chang, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Warit, S., et al. (2021). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Journal of Analytical Science and Technology. Available at: [Link]

  • Moodle@Units. (n.d.). Cross-reactivity. Moodle@Units. Available at: [Link]

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Creative Biolabs. Available at: [Link]

  • Creative Diagnostics. (n.d.). Custom Monoclonal Antibody Against Small Molecules. Creative Diagnostics. Available at: [Link]

  • Wang, G., et al. (2020). Influence of Small Molecular Property on Antibody Response. ACS Omega. Available at: [Link]

  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review. Available at: [Link]

  • Immusmol. (2014). Antibodies against small molecules. Immusmol. Available at: [Link]

  • Wang, R., et al. (2020). A DNAzyme amplifier-based immunoassay for small molecule detection. Analytical Methods. Available at: [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. Available at: [Link]

  • CUSABIO. (n.d.). Small Molecules Antibodies. CUSABIO. Available at: [Link]

  • Microbiology Info. (n.d.). Principles. Microbiology Info. Available at: [Link]

  • ELISA Kits. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. Available at: [Link]

  • Rauh, M. (2018). Ten Basic Rules of Antibody Validation. Clinical Chemistry. Available at: [Link]

  • Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies. Available at: [Link]

  • CUSABIO. (n.d.). How to Validate An Antibody?. CUSABIO. Available at: [Link]

  • Boster Biological Technology. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available at: [Link]

  • Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Affinité Instruments. Available at: [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. Eurofins Discovery. Available at: [Link]

  • Bitesize Bio. (2026). Antibody Validation Protocols - How To Choose The Most Appropriate. Bitesize Bio. Available at: [Link]

  • F1000Research. (n.d.). Guidelines on preparing Antibody Validation Articles. F1000Research. Available at: [Link]

  • EURL-Anses. (n.d.). Competitive Enzyme-linked immunosorbent assay. EURL-Anses. Available at: [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. St John's Laboratory. Available at: [Link]

  • Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. Available at: [Link]

  • Trigo-Gutierrez, J. K., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad. Available at: [Link]

  • Wilson, W. D. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology. Available at: [Link]

  • PubChem. (n.d.). 2-((Methoxycarbonyl)amino)-3-methylbutanoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-(Methoxycarbonyl)butanoic acid. PubChem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxycarbonylamino-butyric acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Methoxycarbonylamino-butyric Acid As drug development and chemical synthesis increasingly rely on highly functionalized organic building blocks, handling compounds like 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Methoxycarbonylamino-butyric Acid

As drug development and chemical synthesis increasingly rely on highly functionalized organic building blocks, handling compounds like 2-Methoxycarbonylamino-butyric acid requires precise logistical and safety planning. Improper chemical waste disposal can result in serious environmental contamination, substantial fines, and potential regulatory penalties[1]. This guide provides laboratory professionals with a self-validating, step-by-step protocol for the safe operational handling and environmental disposal of this amino acid derivative, ensuring full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].

Hazard Assessment and Causality

2-Methoxycarbonylamino-butyric acid is a synthetic, non-halogenated organic acid featuring a carboxylic acid moiety and a methoxycarbonyl-protected amine (carbamate). Understanding its chemical reactivity is the foundation of safe disposal.

  • Carboxylic Acid Moiety: Weakly acidic. While not as corrosive as mineral acids, prolonged exposure can degrade inappropriate container materials (e.g., certain metals)[3].

  • Carbamate Group: Generally stable under neutral conditions but susceptible to hydrolysis under extreme acidic or basic conditions, which can release carbon dioxide and methanol.

Table 1: Physicochemical and Safety Data

ParameterSpecificationOperational Implication
Chemical Classification Non-Halogenated Organic AcidDictates segregation protocols; must not be mixed with halogens[3].
Physical State Solid / PowderHigh risk of aerosolization and inhalation during transfer.
Reactivity Stable under standard conditionsAvoid strong oxidizers and strong bases to prevent exothermic degradation.
EPA Waste Category Characteristic Waste (Corrosivity/Toxicity)Must be evaluated per RCRA standards before drain disposal[1],[4].

Personal Protective Equipment (PPE) Strategy

A comprehensive PPE strategy is crucial to minimize exposure when handling or disposing of 2-Methoxycarbonylamino-butyric acid[5].

Table 2: PPE Specifications and Causality

PPE CategoryRecommended EquipmentCausality & Self-Validation
Skin Protection Nitrile or Butyl Rubber GlovesCausality: Nitrile provides a robust chemical barrier against non-halogenated organic acids. Validation: Perform a visual inspection and air-inflation test for pinholes prior to donning.
Eye Protection Chemical Safety GogglesCausality: Protects the ocular mucosa from airborne dust particles and potential splashes during aqueous neutralization.
Respiratory NIOSH-approved N95 or P100Causality: Required when handling dry powders outside a fume hood to prevent inhalation of active pharmaceutical intermediates.

Step-by-Step Laboratory Disposal Protocol

To ensure absolute compliance and safety, integrate the following workflow into your laboratory's standard operating procedures (SOPs).

Phase A: Waste Segregation and Containerization
  • Step 1: Segregation.

    • Action: Strictly segregate this compound from halogenated organic solvents (e.g., chloroform, dichloromethane) and strong oxidizing agents.

    • Causality: Mixing non-halogenated organic acids with halogenated waste streams complicates the incineration process, drastically increases disposal costs, and can trigger dangerous exothermic reactions[4].

  • Step 2: Container Selection.

    • Action: Collect the waste in a high-density polyethylene (HDPE) or glass safety container.

    • Causality: HDPE is highly resistant to corrosive degradation from organic acids, whereas metal containers can slowly degrade and compromise containment integrity[3].

    • Self-Validation: Cap the container tightly, invert it briefly over a secondary containment tray to verify the seal, and ensure no liquid escapes.

Phase B: Neutralization of Dilute Aqueous Streams

If the compound is dissolved in a dilute aqueous solution, it may be neutralized prior to disposal, provided this aligns with your institutional Environmental Health and Safety (EHS) guidelines[6].

  • Step 1: Preparation. Transfer the aqueous waste to a wide-mouth glass beaker equipped with a magnetic stir bar inside a certified chemical fume hood.

  • Step 2: Base Addition. Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring.

    • Causality: The carboxylic acid proton reacts with bicarbonate to release CO₂ gas. A slow, controlled addition prevents rapid effervescence, foaming, and the dangerous aerosolization of the chemical.

  • Step 3: Self-Validation (pH Monitoring). Periodically monitor the solution using a calibrated pH meter. The neutralization endpoint is achieved when the pH stabilizes strictly between 6.0 and 8.0.

  • Step 4: Discharge. Once validated as neutral, the solution can typically be discharged down the sanitary sewer with a 20-fold excess of running water, strictly pending EHS approval[6].

Phase C: Final Institutional Disposal (Solid/Concentrated Waste)
  • Step 1: Labeling. Clearly label the primary container with the nomenclature: "Hazardous Waste: Non-Halogenated Organic Acid (2-Methoxycarbonylamino-butyric acid)"[3].

  • Step 2: Satellite Accumulation. Store the sealed waste container in a designated, ventilated corrosive storage cabinet at room temperature[1].

  • Step 3: EHS Coordination. Coordinate with your EHS department for pickup and final destruction via a licensed hazardous waste incineration facility[2].

Spill Management and Decontamination

In the event of an accidental release, execute the following protocol:

  • Isolate and Ventilate: Evacuate non-essential personnel and maximize fume hood ventilation.

  • Containment: For solid spills, do not use a brush and dustpan, as this generates airborne particulates. Instead, gently cover the spill with damp, inert absorbent pads.

    • Causality: Wetting the powder prevents aerosolization and inhalation of the active compound.

  • Collection: Use non-sparking polypropylene tools to transfer the absorbed material into a designated HDPE hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution (to neutralize residual traces of the organic acid), followed by a thorough deionized water rinse.

Disposal Workflow Visualization

The following decision matrix outlines the logistical pathways for managing 2-Methoxycarbonylamino-butyric acid waste streams.

DisposalWorkflow Start 2-Methoxycarbonylamino-butyric Acid Waste Solid Solid / Concentrated Organic Waste Start->Solid Aqueous Dilute Aqueous Waste Start->Aqueous HDPE Collect in HDPE or Glass Container Solid->HDPE Neutralize Neutralize with NaHCO3 (Target pH 6-8) Aqueous->Neutralize Label Label: Non-Halogenated Organic Acid HDPE->Label Sewer EHS Approved Aqueous Disposal Neutralize->Sewer Incineration EHS Pickup for Incineration Label->Incineration

Decision matrix for the segregation and disposal of 2-Methoxycarbonylamino-butyric acid waste.

References

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Laboratory Waste Disposal Source: Environmental Marketing Services URL: [Link]

  • Title: A Primer On Laboratory Waste Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.